4-Nitro-phenyl-N-benzylcarbamate
Description
Properties
IUPAC Name |
(4-nitrophenyl) N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(15-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOEODBVXZHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924694 | |
| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124068-97-9 | |
| Record name | Carbamic acid, (phenylmethyl)-, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124068979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Nitro-phenyl-N-benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Nitro-phenyl-N-benzylcarbamate, a compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical characteristics, spectral properties, and reactivity, offering a valuable resource for laboratory and research applications.
Core Chemical Properties
This compound is a solid, pale yellow compound with a molecular weight of 272.26 g/mol .[1][2] It is recognized for its utility as an intermediate in the synthesis of various organic molecules, particularly ureas, and as a base-labile protecting group in multi-step organic synthesis.[3]
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 272.26 g/mol | [1][2] |
| CAS Number | 124068-97-9 | [1][2] |
| Appearance | Very Pale Yellow Solid | [1][2] |
| Melting Point | 132 °C | [1][2] |
| Purity | ≥98.0% | [1] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in DMSO. Soluble in DMSO/water mixtures. | [4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy data.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.42 – 8.05 | d | 9.2 | 2H, Aromatic protons ortho to NO₂ |
| 7.57 – 6.78 | m | 6H, Aromatic protons of benzyl group and meta to NO₂ | |
| 5.55 | br s | 1H, -NH | |
| 4.48 | d | 5.9 | 2H, -CH₂- |
Solvent: Chloroform-d
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 128.84 | Aromatic CH |
| 127.58 | Aromatic CH |
| 126.10 | Aromatic CH |
| 125.12 | Aromatic CH |
| 122.05 | Aromatic C-NO₂ |
| 115.66 | Aromatic C-NH |
| 45.35 | -CH₂- |
Solvent: Chloroform-d
FT-IR (Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 1753 | C=O stretching (carbamate) |
| 1615 | N-H bending |
| 1595 | Aromatic C=C stretching |
| 1523 | Asymmetric NO₂ stretching |
| 1350 | Symmetric NO₂ stretching |
Reactivity and Stability
This compound's primary reactivity lies in its function as a base-labile protecting group. The electron-withdrawing nature of the p-nitrophenyl group makes the carbamate susceptible to cleavage under basic conditions. This hydrolysis reaction releases the protected amine, carbon dioxide, and 4-nitrophenol, a yellow-colored compound that allows for spectrophotometric monitoring of the deprotection process.
The compound is stable in acidic and neutral pH conditions, making it an effective and orthogonal protecting group in syntheses where acid-labile groups are also present.[3] The hydrolysis is accelerated in basic conditions, with the rate increasing significantly at pH 12 and above.
Experimental Protocols
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, adapted from literature procedures for similar carbamates.
Materials:
-
Benzylamine
-
4-Nitrophenyl chloroformate
-
Triethylamine (or another suitable base like pyridine)
-
Methylene chloride (or another suitable anhydrous solvent)
-
1 N Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Dissolve 4-nitrophenyl chloroformate (1.0 eq) and triethylamine (1.0 eq) in anhydrous methylene chloride in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add benzylamine (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 N NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate to yield this compound as a solid.
Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Involvement
Currently, there is no direct evidence in the reviewed scientific literature to suggest that this compound specifically modulates major signaling pathways such as NF-κB, MAPK, or PI3K/Akt. The primary biological relevance of the nitrobenzyl carbamate moiety is in the context of pro-drug design. The nitro group can be reduced by nitroreductase enzymes, which are expressed under hypoxic conditions found in some tumors, to trigger the release of a therapeutic agent. However, this is a general strategy for a class of compounds and not indicative of direct interaction with a specific signaling cascade by this compound itself. Further research is required to elucidate any potential effects of this compound on cellular signaling.
References
4-Nitro-phenyl-N-benzylcarbamate molecular structure
An In-depth Technical Guide to 4-Nitro-phenyl-N-benzylcarbamate: Synthesis, Properties, and Applications in Research and Development
This technical guide provides a comprehensive overview of this compound, a versatile reagent with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its molecular structure, physicochemical properties, synthesis, and key applications.
This compound is a carbamate derivative characterized by the presence of a 4-nitrophenyl group, a benzyl group, and a central carbamate linkage.
Chemical Structure:
-
IUPAC Name: benzyl N-(4-nitrophenyl)carbamate[1]
-
Canonical SMILES: C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-][1][4]
-
InChI: InChI=1S/C14H12N2O4/c17-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17)[1]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 272.26 g/mol | [1][2][3] |
| CAS Number | 124068-97-9 | [2][5] |
| Appearance | Very pale yellow solid | [2] |
| Melting Point | 132 °C | [2] |
| Purity | Min. 98.0% | [2] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ 8.22 (d, J=9.2 Hz, 2H), 7.37–7.29 (m, 7H), 5.46 (t, J=6 Hz, 1H), 4.45 (d, J=6 Hz, 2H) | [2] |
| FT-IR (KBr pellet, cm⁻¹) | 3317, 1708, 1525, 1348, 1253, 1211, 1036, 1011 | [2] |
Synthesis of this compound
This compound is synthesized via the acylation of benzylamine with 4-nitrophenyl chloroformate.[6] The 4-nitrophenyl group serves as an excellent leaving group, facilitating the reaction.
Experimental Protocol
The following protocol is a representative method for the synthesis of this compound:[6]
-
Reaction Setup: Dissolve 4-nitrophenyl chloroformate (1 equivalent) in dichloromethane and cool the solution in an ice bath. Add triethylamine (1 equivalent) to the solution.
-
Addition of Benzylamine: Slowly add benzylamine (1.8 equivalents) dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product using silica gel flash chromatography with a gradient of 0-30% ethyl acetate in hexanes.
-
Product: The final product is obtained as off-white crystals.
Synthesis Workflow Diagram
The synthesis process can be visualized as a straightforward workflow.
Applications in Organic Synthesis and Drug Development
This compound is a valuable reagent with primary applications as a precursor for the synthesis of ureas and as a protecting group for amines.
Synthesis of Monosubstituted Ureas
A key application of this compound is in the efficient, two-step synthesis of monosubstituted ureas.[2] This method is particularly advantageous as it can be employed for the derivatization of water-soluble polyamines, such as aminoglycoside antibiotics, where other reagents may fail.[2]
The general scheme involves the reaction of an amine with this compound, followed by hydrogenolysis to yield the corresponding urea in high purity.[2]
Base-Labile Protecting Group for Amines
In organic synthesis, protecting groups are crucial for preventing unwanted side reactions.[6][7] 4-Nitrophenyl carbamates, including the N-benzyl derivative, serve as effective base-labile protecting groups for amines.[6][7] These protecting groups are stable in acidic and neutral conditions but can be readily cleaved under mild basic conditions.[6][7] The deprotection process can be monitored spectrophotometrically by observing the release of the yellow-colored 4-nitrophenolate ion.[6]
Potential Role in Bioreductive Drug Design
While direct applications of this compound in marketed drugs are not prominent, the broader class of 4-nitrobenzyl carbamates is of significant interest in the design of bioreductive drugs. These compounds can act as triggers that are selectively activated in hypoxic environments, such as those found in solid tumors.
The mechanism involves the reduction of the nitro group to a hydroxylamine by nitroreductase enzymes, which are often overexpressed in cancer cells. This is followed by fragmentation of the carbamate to release a cytotoxic agent. This targeted drug release mechanism offers a promising strategy for developing more selective and less toxic cancer therapies. While much of the research has focused on 4-nitrobenzyl carbamates, the underlying principles of nitro group reduction and subsequent cleavage are relevant to the chemistry of this compound.
Conclusion
This compound is a multifaceted chemical entity with significant utility in both fundamental organic synthesis and the more applied field of medicinal chemistry. Its role as a precursor to ureas and as a robust protecting group for amines underscores its importance to the synthetic chemist. Furthermore, the chemical principles governing its reactivity hold potential for the future design of innovative targeted therapies, particularly in the realm of oncology. This guide provides a foundational understanding of this compound for researchers and developers seeking to leverage its properties in their scientific endeavors.
References
- 1. rsc.org [rsc.org]
- 2. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. emerginginvestigators.org [emerginginvestigators.org]
An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl-N-benzylcarbamate
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the synthesis pathway for 4-Nitrophenyl-N-benzylcarbamate, a key intermediate in organic synthesis. The guide details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.
Introduction and Core Principles
4-Nitrophenyl-N-benzylcarbamate is a valuable chemical compound, often utilized in the synthesis of more complex molecules, particularly monosubstituted ureas.[1] Its synthesis is a classic example of nucleophilic acyl substitution, where a nucleophilic amine attacks an activated carbonyl group. The 4-nitrophenyl group serves as an excellent leaving group, facilitating subsequent reactions.[2][3]
The primary synthetic route involves the acylation of benzylamine with 4-nitrophenyl chloroformate.[2] This reaction is typically performed in an inert solvent, such as methylene chloride, in the presence of a non-nucleophilic base like triethylamine or pyridine.[2][4] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. Due to the high nucleophilicity of benzylamine, careful control of reaction conditions, such as temperature and the order of reagent addition, is necessary to prevent side reactions and ensure a high yield of the desired product.[2]
Synthesis Pathway and Mechanism
The synthesis proceeds via the nucleophilic attack of the benzylamine nitrogen atom on the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. This is followed by the elimination of a chloride ion. The released proton is then scavenged by a base (e.g., triethylamine), forming a salt byproduct and the final carbamate product.
Overall Reaction:
Benzylamine + 4-Nitrophenyl Chloroformate → 4-Nitrophenyl-N-benzylcarbamate + Triethylammonium chloride
Quantitative Data Summary
The key physicochemical properties of 4-Nitrophenyl-N-benzylcarbamate are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [5][6] |
| Molecular Weight | 272.26 g/mol | [5][6] |
| CAS Number | 124068-97-9 | [5][7] |
| Appearance | Off-white crystals / Very pale yellow solid | [2][5] |
| Melting Point | 132 °C | [5] |
| Purity | >98.0% | [5][6] |
| Reported Yield | 72% | [2] |
Detailed Experimental Protocol
The following protocol is based on established laboratory procedures for the synthesis of 4-Nitrophenyl-N-benzylcarbamate.[2]
Materials and Reagents:
-
4-Nitrophenyl chloroformate (1.0 eq.)
-
Benzylamine (1.8 eq.)
-
Triethylamine (1.0 eq.)
-
Dichloromethane (Methylene Chloride, CH₂Cl₂), anhydrous
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenyl chloroformate (1.0 eq.) and triethylamine (1.0 eq.). Dissolve the solids in anhydrous methylene chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical for controlling the reaction rate due to the high reactivity of benzylamine.[2]
-
Reagent Addition: While maintaining the temperature at 0 °C, add benzylamine (1.8 eq.) dropwise to the stirred solution over a period of 10-15 minutes. A precipitate (triethylammonium chloride) may form upon addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate and hexanes. The reaction is considered complete when the starting material (benzylamine or 4-nitrophenyl chloroformate) is no longer visible by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo) to remove the solvent.
-
Purification: Purify the resulting crude residue by silica gel flash column chromatography. Elute the column with a gradient of 0-30% ethyl acetate in hexanes.[2]
-
Product Isolation: Combine the fractions containing the pure product (as identified by TLC) and concentrate in vacuo to yield 4-Nitrophenyl-N-benzylcarbamate as off-white crystals.[2]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and melting point analysis.[2]
Visualized Synthesis Workflow
The following diagrams illustrate the chemical structures and the overall synthesis workflow.
Caption: Reaction scheme for 4-Nitrophenyl-N-benzylcarbamate synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. 4-Nitrophenyl N-Benzylcarbamate, 200MG | Labscoop [labscoop.com]
- 7. 4-Nitro-phenyl-N-benzylcarbamate | 124068-97-9 [chemicalbook.com]
Theoretical Properties of 4-Nitro-phenyl-N-benzylcarbamate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-Nitro-phenyl-N-benzylcarbamate. This compound serves as a crucial intermediate in various chemical syntheses and as a valuable tool in the study of reaction mechanisms and biological systems. This document consolidates key data from computational studies and experimental findings to offer a centralized resource for professionals in the fields of chemistry and drug development.
Core Physicochemical and Structural Data
Quantitative data for this compound has been compiled from various sources to provide a clear summary of its fundamental properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 272.26 g/mol | [1][2] |
| CAS Number | 124068-97-9 | [1] |
| Physical State | Solid | [1] |
| Color | Very Pale Yellow | [1] |
| Melting Point | 132 °C | [1] |
| Purity | Min. 98.0% | [1] |
| Solubility | Chloroform (Sparingly), DMSO (Sparingly) | [] |
| XLogP3-AA | 2.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 272.07970687 Da | [2] |
| Topological Polar Surface Area | 84.2 Ų | [2] |
| Heavy Atom Count | 20 | [2] |
Crystal Structure and Molecular Geometry
Crystallographic studies of related carbamates reveal important structural features. For the analogous compound, 4-Nitrophenyl N-phenylcarbamate, the two aromatic rings are twisted relative to the central carbamate group.[4] The dihedral angle between the nitrophenyl ring and the carbamate group is 95.9 (2)°, and the angle between the benzyl ring and the carbamate is 139.6 (2)°.[4] The molecules form one-dimensional chains through N—H⋯O hydrogen bonds.[4] While the specific crystal structure for this compound was not found, these findings for a closely related molecule provide valuable insight into its likely solid-state conformation.
Computational Chemistry Insights
Density Functional Theory (DFT) calculations have been employed to understand the electronic properties of 4-Nitrophenyl benzylcarbamate. The Mulliken charge at the carbonyl carbon was calculated to be 0.406.[5] This value provides a quantitative measure of the local charge density and is useful for predicting the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl group.[5]
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and application of this compound.
Synthesis of 4-Nitrophenyl N-Benzylcarbamate
This protocol describes the acylation of benzylamine with 4-nitrophenyl chloroformate.[5]
Materials:
-
4-nitrophenyl chloroformate
-
Benzylamine
-
Triethylamine
-
Methylene chloride
-
Ice bath
Procedure:
-
Dissolve 4-nitrophenyl chloroformate (1 equivalent) and triethylamine (1 equivalent) in methylene chloride in a reaction vessel.[5]
-
Cool the mixture in an ice bath.[5]
-
Add benzylamine (1.8 equivalents) dropwise to the cooled reaction mixture.[5]
-
Monitor the reaction to completion using thin-layer chromatography (TLC).[5]
-
Upon completion, the crude product can be purified. The original study reported purification via silica gel flash chromatography to yield off-white crystals (72% yield).[5]
Synthesis of 4-Nitrophenyl N-phenylcarbamate (An Analogous Compound)
This procedure details the synthesis of a closely related carbamate and can serve as a reference.[4]
Materials:
-
4-nitrophenyl chloroformate
-
Aniline
-
Pyridine
-
Methylene chloride
-
1 N NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Ice water bath
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenyl chloroformate (2.2 g, 10.9 mmol) and pyridine (0.9 ml, 11.1 mmol) in 20 ml of methylene chloride.[4]
-
Cool the flask using an ice water bath.[4]
-
Add aniline (1.0 g, 10.7 mmol) dropwise to the cooled solution.[4]
-
Allow the solution to warm to ambient temperature and then reflux overnight with stirring.[4]
-
Wash the solution sequentially with 1 N NaHCO₃, water, and brine.[4]
-
Dry the organic layer with anhydrous Na₂SO₄.[4]
-
Remove the solvent under reduced pressure to recover the product as a yellow solid (2.5 g, 90% yield).[4]
-
Recrystallize the crude product from ethyl acetate to obtain colorless crystals.[4]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Biological Relevance and Applications
Carbamates are a significant class of compounds in biochemistry and pharmacology. The carbamate group can act as both a hydrogen bond donor and acceptor, facilitating the formation of stable intermolecular interactions.[6] 4-Nitrophenyl carbamates are often used as intermediates in the synthesis of ureas.[4]
Furthermore, the 4-nitrophenyl group can serve as a base-labile protecting group.[5] Its removal can be monitored spectrophotometrically, as the hydrolysis releases 4-nitrophenol, a yellow-colored compound.[5] This property makes compounds like this compound useful tools in synthetic organic chemistry and for studying reaction kinetics.
While nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic properties, specific signaling pathways involving this compound have not been detailed in the reviewed literature.[7] The biological activity of such molecules is often attributed to the reduction of the nitro group to produce reactive intermediates.[7] Further research is needed to elucidate the specific biological roles and mechanisms of action of this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. Benzyl (4-nitrophenyl)carbamate | C14H12N2O4 | CID 298762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. Crystal structure of phenyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-Nitro-phenyl-N-benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitro-phenyl-N-benzylcarbamate, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a qualitative summary based on available information and outlines a detailed, industry-standard experimental protocol for the precise determination of its solubility.
Physical and Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any solubility studies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 272.26 g/mol | [1][2] |
| CAS Number | 124068-97-9 | [1] |
| Appearance | Very Pale Yellow Solid | [1] |
| Melting Point | 132 °C | [1] |
| Purity | Min. 98.0% | [1] |
Qualitative Solubility Data
Published data on the quantitative solubility of this compound is scarce. However, qualitative descriptions of its solubility in common organic solvents have been reported.
| Solvent | Qualitative Solubility | Source |
| Chloroform | Sparingly Soluble | [] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [] |
This information suggests that while the compound has some solubility in these organic solvents, it is not freely soluble. For drug development and other applications requiring precise concentrations, a quantitative determination of solubility is crucial.
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted methodology for determining the solubility of a solid organic compound like this compound. The isothermal shake-flask method is a reliable technique for obtaining equilibrium solubility data.
Objective
To determine the quantitative solubility of this compound in various organic solvents at controlled temperatures.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, DMSO) of analytical grade
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Scintillation vials or other suitable sealed containers
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining solid particles, filter the sample through a syringe filter into a clean vial.
-
Accurately dilute the filtered sample with a known volume of the solvent. The dilution factor will depend on the expected solubility.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL or mol/L) = Concentration of diluted sample × Dilution factor
-
Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Logical Relationship of Factors Influencing Solubility
The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.
Caption: Factors influencing the solubility of an organic compound.
This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the detailed protocol provided.
References
Stability of 4-Nitro-phenyl-N-benzylcarbamate in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-nitro-phenyl-N-benzylcarbamate in various solution environments. The information contained herein is critical for researchers utilizing this compound as a protecting group in organic synthesis or for professionals in drug development assessing its potential as a linker or prodrug moiety. This document summarizes available quantitative data, details experimental protocols for stability assessment, and provides visual representations of relevant pathways and workflows.
Core Concepts: Stability Profile
This compound exhibits pH-dependent stability. It is generally stable in acidic and neutral aqueous solutions. However, under basic conditions, it undergoes hydrolysis, leading to the release of 4-nitrophenol and benzylamine, with the former existing as the chromophoric 4-nitrophenolate ion in alkaline solutions.[1][2] This base-lability is a key characteristic often exploited in its application as a protecting group.[2]
The hydrolysis is significantly accelerated at higher pH values, with pronounced degradation observed at pH 12 and above.[2] The degradation process can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at approximately 413 nm, which corresponds to the formation of the yellow-colored 4-nitrophenolate ion.[1]
Quantitative Stability Data
Table 1: Comparative Hydrolysis Data for a Structurally Related Carbamate
| pH | Temperature (°C) | Second-Order Rate Constant (kOH, M-1s-1) | Half-life (t1/2, min) at [OH-] |
| 9.0 | 25 | Data not available | Data not available |
| 10.0 | 25 | Data not available | Data not available |
| 11.0 | 25 | Data not available | Data not available |
| 12.0 | 25 | Data not available | Data not available |
| 13.0 | 25 | Data not available | Data not available |
Note: Specific quantitative data for this compound is not available in the cited literature. The table structure is provided as a template for researchers to populate with their own experimental data.
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of Base-Catalyzed Hydrolysis
This protocol details the methodology for determining the rate of hydrolysis of this compound under basic conditions using UV-Vis spectrophotometry.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer solutions of desired pH (e.g., phosphate, borate)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated pH meter
2. Preparation of Solutions:
-
Stock Solution of this compound: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.
-
Buffer Solutions: Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 7, 8, 9, 10, 11, 12). Ensure the ionic strength of the buffers is kept constant if investigating its effect.
-
4-Nitrophenol Standard Curve: To quantify the release of 4-nitrophenol, prepare a series of standard solutions of 4-nitrophenol in the corresponding buffer solutions and measure their absorbance at 413 nm to construct a standard curve.
3. Experimental Procedure:
-
Set the UV-Vis spectrophotometer to monitor absorbance at 413 nm.
-
Equilibrate the buffer solution to the desired temperature in a quartz cuvette inside the spectrophotometer's temperature-controlled cell holder.
-
To initiate the reaction, add a small aliquot of the this compound stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the reaction kinetics.
-
Immediately start recording the absorbance at 413 nm as a function of time. Continue data collection until the reaction is complete or for a predetermined period.
-
Repeat the experiment for each pH value and temperature under investigation.
4. Data Analysis:
-
Convert the absorbance data to the concentration of 4-nitrophenolate produced using the previously generated standard curve.
-
Determine the initial rate of hydrolysis from the initial linear portion of the concentration versus time plot.
-
For pseudo-first-order conditions (where [OH-] is in large excess and constant), plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs, where kobs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (kOH) for hydroxide-catalyzed hydrolysis can be determined from the relationship kobs = kOH[OH-].
Signaling Pathways and Experimental Workflows
Diagram 1: Base-Catalyzed Hydrolysis of this compound
Caption: Base-catalyzed hydrolysis pathway of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
References
discovery and history of 4-Nitro-phenyl-N-benzylcarbamate
An In-depth Technical Guide to 4-Nitro-phenyl-N-benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, and significant applications in research and development.
Introduction
This compound is a stable, crystalline solid that serves as a key intermediate in organic synthesis. While a specific date of discovery is not prominently documented in historical records, its utility emerged from the broader development of carbamate chemistry. Carbamates, as a functional group, have been instrumental in the advancement of medicinal chemistry and drug design. The presence of the 4-nitrophenyl leaving group makes this particular carbamate an effective reagent for the synthesis of various organic compounds, most notably monosubstituted ureas. Its application extends to being a versatile protecting group for amines in multi-step syntheses.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol |
| CAS Number | 124068-97-9 |
| Appearance | Very pale yellow to off-white solid/crystals |
| Melting Point | 132 °C |
| Purity | ≥98.0% |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of monosubstituted ureas are presented below.
Synthesis of this compound
This protocol is adapted from a procedure developed for the synthesis of 4-nitrophenyl carbamates.[1]
Materials:
-
Benzylamine
-
4-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1.0 equivalent) and pyridine (1.0 equivalent) in dry dichloromethane.
-
Add 4-nitrophenyl chloroformate (1.0 equivalent) to the solution.
-
Reflux the mixture for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the product.
General Procedure for the Synthesis of Monosubstituted Ureas
This compound is an excellent reagent for the synthesis of monosubstituted ureas.[2] The following two-step procedure outlines this versatile application.
Step 1: Synthesis of N-Benzyl Ureas
-
Add this compound (1.0 equivalent) to a solution of the desired amine (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane.
-
Stir the mixture at room temperature until the starting carbamate is consumed (monitored by TLC).
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with dilute aqueous sodium hydroxide, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-benzyl urea.
Step 2: Hydrogenolysis to Monosubstituted Urea
-
Dissolve the N-benzyl urea from Step 1 in acetic acid.
-
Add an equal weight of Palladium black (Pd black).
-
Subject the mixture to hydrogenation (30–50 psi) until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the final monosubstituted urea.
Key Applications and Logical Workflows
The primary application of this compound is as a stable and effective intermediate for the synthesis of monosubstituted ureas, which are important structural motifs in many pharmaceutical agents.[2]
Experimental Workflow: Synthesis of Monosubstituted Ureas
The following diagram illustrates the logical workflow for the two-step synthesis of monosubstituted ureas using this compound.
Caption: Workflow for the synthesis of monosubstituted ureas.
Signaling Pathways and Biological Interactions
Currently, there is limited direct evidence of this compound being involved in specific biological signaling pathways as an active modulator. Its primary role in the scientific literature is that of a synthetic intermediate. However, the broader class of carbamates is known to interact with various biological targets. For instance, certain carbamates function as cholinesterase inhibitors.
The utility of 4-nitrophenyl esters and carbamates is well-established in enzyme assays. The enzymatic hydrolysis of these compounds releases 4-nitrophenol, which, under basic conditions, forms the yellow-colored 4-nitrophenolate ion.[1] This chromogenic property allows for the spectrophotometric monitoring of enzyme kinetics.
General Enzymatic Hydrolysis Reaction
The diagram below illustrates the general mechanism of enzymatic hydrolysis of a 4-nitrophenyl carbamate, which is a principle often used in biochemical assays.
References
physical characteristics of 4-Nitro-phenyl-N-benzylcarbamate
An in-depth analysis of the physical and chemical properties of 4-Nitro-phenyl-N-benzylcarbamate, a compound relevant to organic synthesis and drug development research.
Compound Identification
IUPAC Name: 4-nitrophenyl benzylcarbamate CAS Number: 124068-97-9[1], 53821-12-8[][3] Molecular Formula: C₁₄H₁₂N₂O₄[1][][3]
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 272.26 g/mol | [1][][3] |
| Appearance | Very Pale Yellow Solid / Off-white powder | [1][4] |
| Melting Point | 130.0 to 134.0 °C | [1][5] |
| Boiling Point | 436.1 ± 45.0 °C (Predicted) | [5] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in DMSO | [] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.
-
¹H NMR (61 MHz, Chloroform-d): δ 8.35 – 8.12 (m, 2H), 7.56 – 7.19 (m, 5H), 5.31 (s, 2H)[6]
-
¹³C NMR (15 MHz, Chloroform-d): δ 128.84, 127.58, 126.10, 125.12, 122.05, 115.66, 45.35[6]
-
Fourier-Transform Infrared (FT-IR) (neat, ATR): 1753, 1615, 1595, 1523, 1490, 1455, 1381, 1350, 1278, 1230, 1154, 1052, 967, 862, 774, 734, 723, 692, 679, 668 cm⁻¹[6]
-
Mass Spectrometry: GC-MS data is available for this compound, confirming its molecular weight and fragmentation pattern.[3]
Experimental Protocols
Synthesis of this compound[6]
This protocol details the synthesis via acylation of benzylamine.
Materials:
-
4-nitrophenyl chloroformate (1 eq.)
-
Benzylamine (1.8 eq.)
-
Triethylamine (1 eq.)
-
Methylene chloride (solvent)
-
Silica gel for flash chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 4-nitrophenyl chloroformate (1 eq.) and triethylamine (1 eq.) in methylene chloride.
-
Cool the reaction mixture in an ice bath.
-
Add benzylamine (1.8 eq.) dropwise to the cooled solution.
-
Monitor the reaction progress to completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the crude mixture in vacuo.
-
Purify the resulting product using silica gel flash chromatography with a gradient of 0-30% ethyl acetate in hexanes.
-
The final product is obtained as off-white crystals with a reported yield of 72%.[6]
UV-Visible Spectroscopy for Hydrolysis Monitoring[6]
This compound can be used in studies of base-labile protecting groups, where the release of 4-nitrophenol is monitored spectroscopically.
Procedure:
-
Prepare solutions of this compound in a 10% DMSO / 90% Tris buffer mixture.
-
Prepare a series of solutions with varying pH levels (e.g., from acidic to highly basic).
-
Add the compound solution to a glass cuvette containing the pH solution.
-
Immediately begin monitoring the absorbance at 413 nm using a UV-vis spectrophotometer. This wavelength corresponds to the peak absorbance of the 4-nitrophenolate ion, which forms under basic conditions upon hydrolysis.[6]
-
Record absorbance measurements at regular intervals (e.g., every minute for 10 minutes) to determine the rate of hydrolysis.[6]
Logical Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. labproinc.com [labproinc.com]
- 3. Benzyl (4-nitrophenyl)carbamate | C14H12N2O4 | CID 298762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 124068-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Nitro-phenyl-N-benzylcarbamate from Benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Nitro-phenyl-N-benzylcarbamate, a valuable intermediate in organic synthesis, particularly in the preparation of ureas and as a protecting group for amines. The synthesis involves the acylation of benzylamine with 4-nitrophenyl chloroformate. This method is efficient, yielding the product in high purity. The protocol described herein is adapted from established literature procedures and is suitable for laboratory-scale synthesis.
Introduction
4-Nitrophenyl carbamates are versatile reagents in medicinal chemistry and drug design. The 4-nitrophenyl group serves as an excellent leaving group, facilitating the reaction of the carbamate with nucleophiles. The title compound, this compound, is a key building block for the synthesis of various biologically active molecules. Its preparation from benzylamine and 4-nitrophenyl chloroformate is a straightforward and common transformation in organic synthesis. The reaction proceeds via a nucleophilic acyl substitution, where the amine functionality of benzylamine attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate linkage and elimination of hydrochloric acid, which is neutralized by a base.
Chemical Reaction
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on the method described in the Journal of Emerging Investigators[1].
Materials and Reagents
| Reagent | Supplier | Grade |
| Benzylamine | AK Scientific | Reagent Grade |
| 4-Nitrophenyl chloroformate | AK Scientific | Reagent Grade |
| Triethylamine | AK Scientific | Reagent Grade |
| Methylene chloride (DCM) | Fisher | ACS Grade |
| Ethyl acetate | JT Baker | HPLC Grade |
| Hexanes | Stellar Chemical | ACS Grade |
| Silica gel (for chromatography) | - | 230-400 mesh |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
Procedure
-
Reaction Setup: Dissolve 4-nitrophenyl chloroformate (1.0 eq.) and triethylamine (1.0 eq.) in methylene chloride in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Addition of Benzylamine: Add benzylamine (1.8 eq.) dropwise to the cooled reaction mixture using a dropping funnel over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete (as indicated by TLC), concentrate the crude reaction mixture in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel flash chromatography. Elute with a gradient of 0-30% ethyl acetate in hexanes.
-
Product Isolation: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield this compound as off-white crystals[1].
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Data Summary
The following table summarizes the quantitative data obtained from the synthesis.
| Parameter | Value | Reference |
| Yield | 72% | [1] |
| Physical Form | Off-white crystals | [1] |
| Purity | >98.0% (N) | [2] |
| Molecular Formula | C14H12N2O4 | [2] |
| Molecular Weight | 272.26 g/mol | [2] |
Characterization
The synthesized compound can be characterized using various spectroscopic methods.
-
¹H and ¹³C{¹H} Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the carbamate C=O and N-H stretches.
-
UV-Visible Spectroscopy: Can be used for quantitative analysis if needed.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
4-Nitrophenyl chloroformate is corrosive and moisture-sensitive. Handle with care.
-
Methylene chloride is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
Application Notes: 4-Nitrophenyl-N-benzylcarbamate as a Base-Labile Amine Protecting Group
Introduction
In the realm of organic synthesis, particularly in pharmaceutical and materials science, the strategic use of protecting groups is paramount for achieving chemoselectivity in complex molecules.[1][2] Carbamates like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are widely employed for amine protection.[3][4] This document details the application of 4-Nitrophenyl-N-benzylcarbamate as an effective and orthogonal base-labile protecting group for amines.
4-Nitrophenyl carbamates offer a distinct advantage as they are stable in neutral and acidic aqueous solutions but are readily cleaved under mild basic conditions.[1][5] A key feature of this protecting group is the release of 4-nitrophenol upon deprotection. In basic media, this byproduct forms the intensely yellow 4-nitrophenolate ion, which provides a convenient method for real-time visual and spectrophotometric monitoring of the deprotection progress at approximately 413 nm.[1] This characteristic makes it an invaluable tool for reaction optimization and completion analysis. The 4-nitrophenol is also an excellent leaving group, facilitating deprotection under relatively mild conditions.[1]
This methodology provides an orthogonal strategy to commonly used acid-labile protecting groups (e.g., Boc), enabling selective deprotection and preserving the integrity of acid-sensitive substrates.[1][5]
Data Summary
The following tables summarize quantitative data for the synthesis and deprotection of amines using the 4-nitrophenyl carbamate strategy.
Table 1: Synthesis of 4-Nitrophenyl Benzylcarbamate
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
| Benzylamine (1.8 eq.) | 4-Nitrophenyl chloroformate (1 eq.) | Triethylamine (1 eq.) | Methylene Chloride | Ice bath, dropwise addition | 72% | [1] |
| Aniline (1.0 eq.) | 4-Nitrophenyl chloroformate (1.02 eq.) | Pyridine (1.04 eq.) | Methylene Chloride | Ice water cooling, then reflux | 90% | [6] |
Table 2: Deprotection Conditions for Carbamates
| Protected Group | Reagent/Conditions | Solvent | Temperature | Outcome | Reference |
| 4-Nitrophenyl carbamates | Basic hydrolysis (pH > 12) | Aqueous/Organic | Room Temperature | Rapid deprotection, release of 4-nitrophenolate | [1][5] |
| N-Cbz protected lactam | 1. Et₂AlCl (1.5 eq.) 2. Dimethylsulfide (5-10 eq.) | Not specified | -78 °C to 25 °C | 90% yield of deprotected lactam | [7] |
| Cbz-protected amines | 2-Mercaptoethanol (2 eq.), K₃PO₄ | N,N-dimethylacetamide (DMAc) | 75 °C | High yields, good functional group tolerance | [8][9] |
| N-Cbz group | Catalytic Hydrogenation (Pd/C, H₂) | Methanol or Ethanol | Room Temperature | Mild deprotection at neutral pH | [4][9] |
Experimental Protocols
Protocol 1: Protection of Benzylamine using 4-Nitrophenyl Chloroformate
This protocol describes the synthesis of 4-Nitrophenyl-N-benzylcarbamate.
Materials:
-
Benzylamine
-
4-Nitrophenyl chloroformate
-
Triethylamine
-
Methylene chloride (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenyl chloroformate (1 equivalent) in methylene chloride.
-
Add triethylamine (1 equivalent) to the solution.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add benzylamine (1.8 equivalents) dropwise to the cooled reaction mixture. The increased nucleophilicity of the amine requires careful, slow addition at a reduced temperature to prevent premature release of 4-nitrophenol.[1]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the crude reaction mixture in vacuo.
-
Purify the resulting product using silica gel flash chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 4-Nitrophenyl-N-benzylcarbamate as an off-white crystalline solid.[1]
Protocol 2: Deprotection of 4-Nitrophenyl-N-benzylcarbamate
This protocol outlines the base-mediated cleavage of the carbamate protecting group.
Materials:
-
4-Nitrophenyl-N-benzylcarbamate
-
Aqueous basic solution (e.g., pH 12 buffer or dilute NaOH)
-
Suitable organic solvent (e.g., THF, DMSO)
-
UV-Vis Spectrophotometer (optional, for monitoring)
-
Standard glassware for extraction and workup
Procedure:
-
Dissolve the protected amine, 4-Nitrophenyl-N-benzylcarbamate, in a suitable solvent mixture (e.g., 10% DMSO and 90% 10 mM Tris buffer for spectroscopic analysis).[1]
-
Initiate the deprotection by adding a basic solution to raise the pH above 12.[1][5]
-
A change in the solution's color from clear to bright yellow indicates the formation of the 4-nitrophenolate ion and thus the progress of the deprotection.[1]
-
Stir the reaction at room temperature until completion. The reaction is typically rapid under these conditions.[1]
-
Monitor the reaction by observing the color change or by taking absorbance readings at 413 nm using a UV-Vis spectrophotometer.[1]
-
Once the reaction is complete, neutralize the mixture with a suitable acid.
-
Perform a standard aqueous workup. Extract the deprotected amine product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the purified benzylamine.
Visualizations
The following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Reaction scheme for the protection of benzylamine.
Caption: Reaction scheme for the base-catalyzed deprotection.
Caption: Experimental workflow for the amine protection protocol.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. benchchem.com [benchchem.com]
- 3. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols: 4-Nitro-phenyl-N-benzylcarbamate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Nitro-phenyl-N-benzylcarbamate as a key reagent in solid-phase organic synthesis (SPOS), particularly for the generation of substituted urea libraries. The protocols outlined below offer detailed methodologies for the immobilization, diversification, and cleavage of urea-containing compounds, which are significant scaffolds in medicinal chemistry.
Introduction
This compound is a versatile building block for solid-phase organic synthesis. The 4-nitrophenyl group serves as an excellent leaving group, facilitating the reaction of the carbamate with nucleophiles, such as primary and secondary amines, to form urea bonds. The benzyl group can act as a protecting group or a point of diversity. This reagent is particularly amenable to SPOS for the construction of diverse urea libraries, which are of significant interest in drug discovery programs due to their prevalence in biologically active molecules. The solid-phase approach allows for the use of excess reagents to drive reactions to completion and simplifies purification through simple filtration and washing steps.
Key Applications
-
Solid-Phase Synthesis of Substituted Ureas: this compound can be employed as a precursor to an immobilized activated carbamate, which can then be reacted with a diverse range of amines to generate a library of substituted ureas.
-
Peptidomimetic Synthesis: The urea linkage is a common bioisostere for the amide bond in peptides. The use of this compound in SPOS allows for the incorporation of urea moieties into peptide-like structures to enhance their proteolytic stability and pharmacokinetic properties.
-
Combinatorial Chemistry: The solid-phase methodology is well-suited for the parallel synthesis of large numbers of discrete urea compounds for high-throughput screening.
Experimental Protocols
Protocol 1: Immobilization of an Amine on Solid Support (Merrifield Resin)
This protocol describes the initial step of attaching a primary or secondary amine to a solid support, which will subsequently be reacted with this compound.
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0 mmol/g substitution)
-
Primary or secondary amine (e.g., benzylamine) (5.0 equiv)
-
Potassium iodide (KI) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) in a peptide synthesis vessel for 1 hour with gentle agitation.
-
Drain the DMF.
-
In a separate flask, dissolve the amine (5.0 mmol), KI (1.0 mmol), and DIPEA (5.0 mmol) in anhydrous DMF (10 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at 60°C for 24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
The loading of the amine can be quantified using the Kaiser test for primary amines or the chloranil test for secondary amines.
Protocol 2: Solid-Phase Synthesis of a Substituted Urea Library
This protocol details the generation of a diverse urea library from the resin-bound amine using this compound.
Materials:
-
Amine-functionalized resin (from Protocol 1)
-
This compound (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Diverse library of primary and secondary amines (5.0 equiv each)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
Step 2a: Activation of the Resin-Bound Amine
-
Swell the amine-functionalized resin (from Protocol 1) in anhydrous DCM (10 mL/g of resin).
-
Drain the DCM.
-
Dissolve this compound (3.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM.
-
Add the solution to the resin and agitate at room temperature for 4 hours. The release of 4-nitrophenol can often be observed by a yellow coloration of the solution.
-
Drain the solution and wash the resin with DCM (5 x 10 mL) to remove excess reagents and byproducts.
Step 2b: Diversification with an Amine Library
-
Swell the activated carbamate resin in anhydrous DMF (10 mL/g of resin).
-
In separate reaction vessels, add a solution of each amine from the library (5.0 equiv) in anhydrous DMF.
-
Agitate the reactions at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the amine using the Kaiser test (for primary amines).
-
Once the reaction is complete, drain the solutions and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage of the Substituted Ureas from the Solid Support
This protocol describes the release of the final urea products from the solid support. The choice of cleavage cocktail depends on the linker used to attach the initial amine to the resin. For a standard benzyl-type linker from Merrifield resin, acidic cleavage is typically employed.
Materials:
-
Urea-functionalized resin (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the urea-functionalized resin in DCM (10 mL/g of resin) in a cleavage vessel.
-
Drain the DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitate the crude urea product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Purify the crude product by an appropriate method (e.g., flash chromatography or preparative HPLC).
Data Presentation
The following table summarizes representative yields for the solid-phase synthesis of a small library of substituted ureas using the protocols described above. The yields are calculated based on the initial loading of the starting amine on the resin.
| Entry | Amine Used in Diversification | Product Structure | Overall Yield (%) | Purity (%) |
| 1 | Cyclohexylamine | Benzyl-cyclohexylurea | 85 | >95 |
| 2 | Morpholine | Benzyl-morpholinourea | 82 | >95 |
| 3 | Aniline | Benzyl-phenylurea | 75 | >90 |
| 4 | Piperidine | Benzyl-piperidinourea | 88 | >95 |
Yields and purities are representative and can vary depending on the specific amine and reaction conditions.
Visualizations
Experimental Workflow
Application Notes and Protocols for Monitoring 4-Nitro-phenyl-N-benzylcarbamate Reactions by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1][2] This application note provides a detailed protocol for monitoring the synthesis of 4-Nitro-phenyl-N-benzylcarbamate from 4-nitrophenyl chloroformate and benzylamine using TLC. The described methods allow for the qualitative assessment of the consumption of starting materials and the formation of the product, ensuring optimal reaction time and yield.[3][4]
The reaction involves the acylation of benzylamine with 4-nitrophenyl chloroformate.[5] Monitoring the progress is crucial to determine the point of complete consumption of the limiting reactant and to prevent the formation of potential byproducts.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[6] The separation is driven by the polarity of the compounds. In this case, the starting materials, 4-nitrophenyl chloroformate and benzylamine, and the product, this compound, possess different polarities, leading to distinct retention factors (Rf) on the TLC plate.
-
Benzylamine: A primary amine, it is a polar compound and is expected to have a low Rf value.[7]
-
4-Nitrophenyl chloroformate: This reactant is less polar than benzylamine and will have a higher Rf value.[5][8]
-
This compound: The carbamate product is of intermediate polarity compared to the starting materials and will exhibit an Rf value between that of benzylamine and 4-nitrophenyl chloroformate.[9][10]
By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized. As the reaction proceeds, the spot corresponding to the limiting reactant will diminish in intensity, while the spot for the product will appear and intensify.
Experimental Protocols
Materials and Equipment
-
TLC plates (e.g., Silica Gel 60 F254)[11]
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase: Ethyl acetate/Hexane mixture
-
Visualization reagents:
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Ninhydrin stain
-
Furfural/Sulfuric acid stain for carbamates
-
-
Heating device (heat gun or hot plate)
-
Reaction mixture aliquots
-
Standard solutions of starting materials (in a suitable solvent like dichloromethane or ethyl acetate)
TLC Plate Preparation and Development
-
Prepare the Developing Chamber: Pour the chosen mobile phase (e.g., 20-30% ethyl acetate in hexanes) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber with vapor. Close the chamber and allow it to equilibrate for 5-10 minutes.[12]
-
Spotting the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. With separate capillary tubes, apply small spots of the benzylamine standard, the 4-nitrophenyl chloroformate standard, and the reaction mixture on the baseline. It is also recommended to co-spot the reaction mixture with the starting materials to aid in identification.[12]
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Drying the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Visualization Methods
Place the dried TLC plate under a UV lamp (254 nm). The aromatic rings in all three compounds (starting materials and product) will absorb UV light and appear as dark spots against the fluorescent background of the TLC plate.[13] Circle the observed spots with a pencil.
a) Potassium Permanganate Stain (General Purpose)
-
Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water, then add 1.25 mL of 10% NaOH.[7][14]
-
Procedure: Dip the dried TLC plate into the permanganate solution and then gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple background.[11]
b) Ninhydrin Stain (Specific for Primary Amines)
-
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[7][14]
-
Procedure: Dip the TLC plate into the ninhydrin solution and heat gently. Benzylamine, being a primary amine, will appear as a colored spot (typically purple or pink).[15]
c) Furfural/Sulfuric Acid Stain (Specific for Carbamates)
-
Preparation:
-
Solution I: 1% solution of furfural in acetone.
-
Solution II: 10% solution of sulfuric acid in acetone.[3]
-
-
Procedure: Spray the plate first with Solution I, followed by Solution II. Carbamates will appear as colored spots.[3]
Data Presentation and Interpretation
The progress of the reaction is monitored by observing the changes in the TLC spots over time. The Retention Factor (Rf) for each spot is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A well-separated TLC plate will show distinct spots for benzylamine, 4-nitrophenyl chloroformate, and the this compound product.
| Compound | Expected Polarity | Expected Rf Range (20-30% EtOAc/Hexane) | Visualization Method(s) |
| Benzylamine | High | 0.1 - 0.3 | UV, Ninhydrin, KMnO₄ |
| 4-Nitrophenyl chloroformate | Low | 0.6 - 0.8 | UV, KMnO₄ |
| This compound | Medium | 0.4 - 0.6 | UV, KMnO₄, Furfural/Sulfuric acid |
Note: The exact Rf values can vary depending on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.
Diagrams
Caption: Workflow for TLC monitoring of the reaction.
Caption: Interpreting the TLC plate for reaction progress.
References
- 1. sarponggroup.com [sarponggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. epfl.ch [epfl.ch]
- 4. Magic Formulas [chem.rochester.edu]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. labproinc.com [labproinc.com]
- 10. Benzyl (4-nitrophenyl)carbamate | C14H12N2O4 | CID 298762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. TLC stains [reachdevices.com]
- 13. rsc.org [rsc.org]
- 14. Chromatography [chem.rochester.edu]
- 15. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
Application Notes: Large-Scale Synthesis of 4-Nitro-phenyl-N-benzylcarbamate
Introduction
4-Nitrophenyl-N-benzylcarbamate is a valuable chemical intermediate in organic synthesis. It is frequently utilized in the preparation of substituted ureas and serves as a base-labile protecting group for amines.[1][2] The synthesis involves the acylation of benzylamine with 4-nitrophenyl chloroformate. The 4-nitrophenoxy group acts as an excellent leaving group, facilitating subsequent reactions. This document provides a detailed protocol for the large-scale synthesis, purification, and characterization of 4-Nitro-phenyl-N-benzylcarbamate.
Reaction Principle
The synthesis is achieved through the reaction of benzylamine with 4-nitrophenyl chloroformate in the presence of a tertiary amine base, such as triethylamine or pyridine. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction is typically performed in a chlorinated solvent like methylene chloride at a reduced temperature to control the exothermic reaction.
Experimental Protocols
1. Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Nitrophenyl chloroformate | 7693-46-1 | C₇H₄ClNO₄ | 201.56 |
| Benzylamine | 100-46-9 | C₇H₉N | 107.15 |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |
| Methylene Chloride (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Sodium Bicarbonate | 144-55-9 | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |
2. Equipment
-
Large-capacity three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Silica gel for flash chromatography
3. Synthesis Procedure
A detailed protocol for the synthesis of 4-Nitrophenyl-N-benzylcarbamate is described below, adapted from established procedures.[2]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-nitrophenyl chloroformate (1.0 eq.) in methylene chloride.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.0 eq.) to the cooled solution.[2]
-
Nucleophile Addition: Add benzylamine (1.0 eq.) dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained at or below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction overnight.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (benzylamine) is consumed.
-
Work-up:
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel flash chromatography using a gradient of ethyl acetate in hexanes (e.g., 0-30%).[2]
-
Alternatively, the product can be recrystallized from a suitable solvent like ethyl acetate to yield off-white or pale yellow crystals.[1][3]
-
Data Presentation
Summary of a Representative Synthesis [2]
| Parameter | Value |
| Reactants | |
| 4-Nitrophenyl chloroformate | 1.0 eq. |
| Benzylamine | 1.0 eq. |
| Triethylamine | 1.0 eq. |
| Solvent | Methylene Chloride |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Monitored to completion via TLC |
| Purification Method | Silica Gel Flash Chromatography |
| Product Appearance | Off-white crystals |
| Yield | 72% |
Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol |
| CAS Number | 124068-97-9 |
| Physical State | Solid |
| Color | Very Pale Yellow |
| Melting Point | 132 °C |
| Purity (Typical) | ≥ 98.0% |
Visualizations
References
Application Notes and Protocols: 4-Nitrophenyl Chloroformate in Carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-nitrophenyl chloroformate (4-NPC) in the synthesis of carbamates. 4-NPC is a versatile and highly reactive reagent widely employed in organic synthesis, particularly for the formation of carbamate linkages through the reaction with primary and secondary amines.[1][2] Its utility is prominent in peptide synthesis, the development of prodrugs, and the construction of drug-linker conjugates for targeted therapies.[3][4]
The para-nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making 4-NPC an efficient acylating agent.[1] The 4-nitrophenoxide ion is an excellent leaving group, facilitating the reaction under mild conditions.[5] The resulting 4-nitrophenyl carbamate intermediates are often stable enough for purification, yet sufficiently reactive for subsequent nucleophilic substitution.[3]
Key Applications:
-
Amine Protection: 4-Nitrophenyl chloroformate is used to introduce a protecting group on primary and secondary amines, a crucial step in multi-step organic synthesis, particularly in peptide chemistry.[2]
-
Drug-Linker Conjugation: In the field of drug development, 4-NPC is instrumental in conjugating drugs to linker molecules, for example, in the preparation of antibody-drug conjugates (ADCs).[3]
-
Prodrug Synthesis: Carbamate linkages formed using 4-NPC can be designed to be labile under specific physiological conditions, making it a valuable tool in the synthesis of prodrugs that release the active pharmaceutical ingredient at a target site.[3]
-
Synthesis of Biologically Active Molecules: Many compounds with therapeutic interest, such as the Alzheimer's drug Rivastigmine, can be synthesized using 4-NPC to form the key carbamate moiety.[6][7][8][9]
Experimental Protocols
Protocol 1: General Synthesis of a 4-Nitrophenyl Carbamate from a Primary Amine
This protocol describes a general method for the reaction of a primary amine with 4-nitrophenyl chloroformate to yield a 4-nitrophenyl carbamate intermediate.
Materials:
-
Primary amine (e.g., Aniline)
-
4-Nitrophenyl chloroformate (4-NPC)
-
Pyridine
-
Dichloromethane (DCM)
-
1 N Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice water bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [10]
-
Dissolve 4-nitrophenyl chloroformate (1.02 equivalents) and pyridine (1.04 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice water bath with stirring.
-
Add the primary amine (1.0 equivalent) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux overnight with continuous stirring.
-
After the reaction is complete (monitored by TLC), wash the solution with 1 N NaHCO₃, followed by water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization.
Protocol 2: Synthesis of a Drug-Linker Intermediate for Targeted Drug Delivery
This protocol details the synthesis of a carbamate-linked drug conjugate, a common strategy in the development of targeted therapies. In this example, Ciprofloxacin is conjugated to a linker.
Materials:
-
Linker with a terminal amine group
-
4-Nitrophenyl chloroformate (4-NPC)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ciprofloxacin
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
Procedure:
Step 1: Activation of the Linker [11]
-
Dissolve the amine-terminated linker (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 4-nitrophenyl chloroformate (0.95 equivalents) to the cooled solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under vacuum and purify the resulting activated linker by column chromatography.
Step 2: Conjugation with Ciprofloxacin [11]
-
Dissolve the activated linker from Step 1 (1.0 equivalent) in dimethylformamide (DMF).
-
Add Ciprofloxacin (1.0 equivalent) and triethylamine (5.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 48 hours.
-
Remove the solvent under vacuum.
-
Purify the residue by column chromatography to yield the final drug-linker conjugate.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various carbamates using 4-nitrophenyl chloroformate.
| Amine/Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | Reflux | Overnight | 90 | [10] |
| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | - | 72 | [5] |
| 6-(Tritylthio)hexane-1-amine | DIEA | THF | Room Temp. | 2 | 69.9 | [12] |
| 10-Hydroxycamptothecin | Triethylamine | Dichloromethane | 0 to RT | 9 | 64 | [13] |
| 4-(hydroxymethyl)-3-nitro-N-octadecylbenzamide | Pyridine | THF | 0 | 2 | 79 | [14] |
| 3-(1-Dimethylamino)ethyl) phenol | Triethylamine | Dichloromethane | -78 | 3 | Incomplete | [6] |
Note: DIEA stands for Diisopropylethylamine, THF for Tetrahydrofuran.
| Drug/Molecule Conjugated | Linker/Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ciprofloxacin | DEC Linker | Triethylamine | DMF | Room Temp. | 48 | 80.1 | [11] |
| Ciprofloxacin | DTB Linker | Triethylamine | DMF | Room Temp. | 12 | 45.5 | [11] |
| L-Phenylalanine Ethyl Ester | NPTC | Triethylamine | DMF | Room Temp. | 12 | - | [15] |
Note: DEC is a specific chemical linker; DTB is another linker variant; NPTC is 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate.
Visualizations
General Synthesis of Carbamates using 4-Nitrophenyl Chloroformate
The following diagram illustrates the general reaction pathway for the synthesis of carbamates from primary or secondary amines using 4-nitrophenyl chloroformate.
Caption: General workflow for carbamate synthesis.
Experimental Workflow for Drug-Linker Conjugation
This diagram outlines the key steps in synthesizing a drug-linker conjugate for targeted drug delivery, starting from the activation of a linker molecule with 4-nitrophenyl chloroformate.
Caption: Drug-linker synthesis workflow.
References
- 1. 4-Nitrophenyl chloroformate | 7693-46-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-phenyl-N-benzylcarbamate
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Nitro-phenyl-N-benzylcarbamate, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through the acylation of benzylamine with 4-nitrophenyl chloroformate. This reaction involves the nucleophilic attack of the benzylamine's nitrogen on the carbonyl carbon of the chloroformate, leading to the formation of the carbamate and hydrochloric acid as a byproduct. A base, such as triethylamine or pyridine, is used to neutralize the acid.
Q2: Why is temperature control important during this synthesis?
A2: Temperature control is crucial to prevent side reactions and ensure a high yield of the desired product. Initial attempts to conduct the reaction at room temperature without cooling have been reported as unsuccessful, likely due to the high nucleophilicity of benzylamine, which can lead to the unfavorable release of 4-nitrophenol.[1] It is recommended to start the reaction at a lower temperature (e.g., in an ice bath) and then allow it to warm to room temperature.[1][2]
Q3: What are the common solvents and bases used for this reaction?
A3: Dichloromethane (DCM) is a commonly used solvent for this synthesis.[1][2][3] Pyridine and triethylamine are effective bases for neutralizing the hydrochloric acid formed during the reaction.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1] This technique allows for the visualization of the consumption of starting materials and the formation of the product.
Troubleshooting Guide
Low Yield
Problem: The yield of this compound is lower than expected.
Possible Causes & Solutions:
-
Moisture in Reagents or Glassware: Carbamate synthesis reactions are often sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that all solvents and reagents are anhydrous.[4]
-
Improper Temperature Control: As mentioned in the FAQs, high initial temperatures can lead to side reactions.[1]
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion or the formation of byproducts.
-
Inefficient Purification: Product may be lost during the workup and purification steps.
Presence of Impurities
Problem: The final product is contaminated with byproducts.
Possible Causes & Solutions:
-
Formation of Symmetrical Urea: If moisture is present, 4-nitrophenyl chloroformate can hydrolyze. The resulting isocyanate intermediate can then react with another molecule of benzylamine to form a symmetrical urea.
-
Solution: Ensure strictly anhydrous conditions throughout the experiment.[4]
-
-
Release of 4-Nitrophenol: The high nucleophilicity of benzylamine can sometimes lead to the cleavage of the desired product, releasing yellow-colored 4-nitrophenol.[1]
-
Solution: Lowering the initial reaction temperature and carefully controlling the addition of reagents can mitigate this issue.[1]
-
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in the crude product.
-
Solution: Monitor the reaction by TLC to ensure it has gone to completion before beginning the workup.[1] If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.
-
Experimental Protocols
Detailed Synthesis of this compound
This protocol is adapted from a reported synthesis.[1]
Materials:
-
4-Nitrophenyl chloroformate
-
Benzylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve 4-nitrophenyl chloroformate (1 equivalent) and triethylamine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture in an ice bath.
-
Slowly add benzylamine (1.8 equivalents) dropwise to the cooled solution.
-
Monitor the reaction to completion using thin-layer chromatography.
-
Once the reaction is complete, concentrate the crude reaction mixture under reduced pressure (in vacuo).
-
Purify the residue by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes.
-
The purified product should be off-white crystals. A reported yield for this method is 72%.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Carbamate Synthesis
| Parameter | Method 1[1] | Method 2[2] | General Guidance[3] |
| Amine | Benzylamine | Aniline | Primary or Secondary Amine |
| Acylating Agent | 4-Nitrophenyl chloroformate | 4-Nitrophenyl chloroformate | 4-Nitrophenyl chloroformate |
| Base | Triethylamine | Pyridine | Pyridine or Triethylamine |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane |
| Temperature | 0°C to Room Temperature | 0°C to Reflux | 0°C to Room Temperature |
| Reaction Time | Monitored by TLC | Overnight | 3 hours to Overnight |
| Reported Yield | 72% | 90% | Varies |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in carbamate synthesis.
References
Technical Support Center: Synthesis of 4-Nitrophenyl-N-benzylcarbamate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitrophenyl-N-benzylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-nitrophenyl-N-benzylcarbamate, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate bright yellow color upon addition of benzylamine | Premature release of 4-nitrophenol due to the high nucleophilicity of benzylamine.[1] | - Lower the reaction temperature by using an ice bath before and during the addition of benzylamine. - Add the benzylamine dropwise to the solution of 4-nitrophenyl chloroformate.[1] |
| Low yield of the desired product | - Incomplete reaction. - Formation of side products (e.g., N,N'-dibenzylurea). - Loss of product during work-up and purification. | - Monitor the reaction to completion using Thin Layer Chromatography (TLC). - Ensure accurate stoichiometry of reagents. An excess of benzylamine can promote urea formation. - Optimize purification, for example, by using a suitable gradient in flash chromatography.[1] |
| Presence of multiple spots on TLC after reaction completion | - Unreacted starting materials (4-nitrophenyl chloroformate, benzylamine). - Formation of N,N'-dibenzylurea. - Presence of 4-nitrophenol. | - For unreacted starting materials, consider extending the reaction time. - N,N'-dibenzylurea is less polar than the desired carbamate and can be separated by flash chromatography. - 4-nitrophenol can be removed by washing the organic layer with a mild basic solution like 1 N NaHCO₃.[2] |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify the crude product using silica gel flash chromatography.[1] - If impurities persist, consider recrystallization from a suitable solvent system like ethyl acetate.[2] |
| Difficulty in removing triethylamine hydrochloride or pyridine hydrochloride salt | The salt is partially soluble in the organic solvent. | - Wash the reaction mixture with water or brine to remove the salt.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 4-nitrophenyl-N-benzylcarbamate?
A1: The reported yields for the synthesis of 4-nitrophenyl-N-benzylcarbamate and similar carbamates using 4-nitrophenyl chloroformate typically range from 72% to 94%, depending on the specific reaction conditions and purification methods employed.[1]
Q2: Why is a base such as triethylamine or pyridine necessary in this reaction?
A2: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between benzylamine and 4-nitrophenyl chloroformate. This prevents the protonation of the benzylamine, which would render it non-nucleophilic and stop the reaction.
Q3: My reaction mixture turned yellow. What does this indicate?
A3: A yellow color in the reaction mixture often indicates the presence of the 4-nitrophenolate ion, which forms from the release of 4-nitrophenol. While 4-nitrophenol is a leaving group in the main reaction, its premature and excessive formation, especially at the beginning of the reaction, can suggest a competing side reaction or decomposition, potentially due to the high reactivity of benzylamine.[1]
Q4: What are the main side products to look out for in this synthesis?
A4: The primary potential side products include:
-
N,N'-dibenzylurea: Formed from the reaction of the initially formed carbamate with another molecule of benzylamine, or from the reaction of benzylamine with any isocyanate formed in situ.
-
4-nitrophenol: A byproduct of the main reaction and can also be formed from the hydrolysis of 4-nitrophenyl chloroformate if moisture is present.
Q5: How can I purify the final product?
A5: The most common method for purifying 4-nitrophenyl-N-benzylcarbamate is silica gel flash chromatography. A gradient of ethyl acetate in hexanes (e.g., 0-30%) has been shown to be effective.[1] Recrystallization from ethyl acetate can also be used to obtain highly pure crystalline product.[2]
Experimental Protocols
Synthesis of 4-Nitrophenyl-N-benzylcarbamate
This protocol is adapted from a general procedure for the protection of benzylamine.[1]
Materials:
-
4-Nitrophenyl chloroformate
-
Benzylamine
-
Triethylamine (or Pyridine)
-
Methylene chloride (CH₂Cl₂)
-
1 N Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 4-nitrophenyl chloroformate (1.0 eq.) and triethylamine (1.0 eq.) in methylene chloride in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture in an ice bath.
-
Slowly add benzylamine (1.8 eq.) dropwise to the cooled solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with 1 N NaHCO₃, followed by water and then brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel flash chromatography using a gradient of ethyl acetate in hexanes to yield 4-nitrophenyl-N-benzylcarbamate as an off-white solid.[1]
Data Presentation
| Parameter | Value | Reference |
| Reported Yield | 72% - 94% | [1] |
| Purification Method | Silica gel flash chromatography | [1] |
| Eluent System | 0-30% Ethyl acetate in Hexanes | [1] |
| Final Product Form | Off-white crystals | [1] |
Visualizations
Caption: Main reaction pathway for the synthesis of 4-nitrophenyl-N-benzylcarbamate.
Caption: Potential side reactions in the synthesis of 4-nitrophenyl-N-benzylcarbamate.
Caption: A logical workflow for troubleshooting the synthesis of 4-nitrophenyl-N-benzylcarbamate.
References
Technical Support Center: Purification of 4-Nitro-phenyl-N-benzylcarbamate by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Nitro-phenyl-N-benzylcarbamate using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities typically arise from the synthesis of the target compound. These can include unreacted starting materials such as benzylamine and 4-nitrophenyl chloroformate. Byproducts from side reactions may also be present, including symmetrically substituted ureas formed from the reaction of the carbamate with excess amine. Residual base, such as triethylamine or pyridine, used in the synthesis may also be present in the crude product.[1][2]
Q2: My purified this compound appears as a pale yellow solid. Is this expected?
A2: Yes, a very pale yellow solid is the expected appearance for pure this compound. Significant discoloration, such as a distinct yellow or brownish hue, may indicate the presence of impurities, particularly 4-nitrophenol, which is a potential degradation product and is bright yellow.[1]
Q3: What is the stability of this compound on silica gel during chromatography?
A3: Carbamates, in general, can be sensitive to the acidic nature of silica gel, which can potentially lead to degradation.[3] While 4-nitrophenyl carbamates are relatively stable, prolonged exposure to silica gel should be avoided.[1] It is advisable to perform the chromatography as efficiently as possible. If degradation is suspected, deactivating the silica gel with a small percentage of a basic modifier like triethylamine in the eluent can be considered, though this may affect the separation.
Q4: I am observing significant peak tailing during the column chromatography of my compound. What could be the cause and how can I fix it?
A4: Peak tailing for polar compounds like this compound is often caused by secondary interactions between the polar functional groups of the analyte and active sites (silanol groups) on the silica gel stationary phase.[3][4] To mitigate this, consider using a less polar solvent system if possible, or adding a small amount of a polar modifier to the eluent to block the active sites on the silica. Another potential cause is column overload; reducing the amount of sample loaded onto the column can improve peak shape.[4] Finally, ensure your sample is fully dissolved in the loading solvent and that the solvent is not too strong compared to the initial mobile phase.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Product | - Compound degradation on silica gel: The carbamate or nitro group may be sensitive to the acidic silica.[3] - Product is too soluble in the eluent: The chosen solvent system may be too polar, causing the compound to elute quickly with impurities. - Incomplete elution: The solvent system may not be polar enough to elute the product from the column. | - Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, degradation is likely. Consider using a less acidic stationary phase like alumina or deactivated silica gel. - Start with a less polar solvent system and gradually increase the polarity. - After the main product has eluted, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to check for any remaining compound. |
| Poor Separation of Product and Impurities | - Inappropriate solvent system: The polarity of the eluent may not be optimal to resolve the compound from its impurities. - Column overload: Too much crude material was loaded onto the column for its size.[4] - Co-elution of structurally similar impurities: Byproducts from the synthesis may have very similar polarities to the desired product. | - Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation. A common starting point is a mixture of hexanes and ethyl acetate.[1] - As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. - If co-elution is a persistent issue, consider recrystallization of the impure fractions as an alternative purification method. |
| Product Elutes Too Quickly (with the solvent front) | - Solvent system is too polar. - Sample was loaded in a solvent that is much more polar than the mobile phase. | - Use a less polar mobile phase (e.g., increase the proportion of hexanes). - Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better results, consider "dry loading" the sample.[3] |
| Product is not Eluting from the Column | - Solvent system is not polar enough. - Compound has decomposed or irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, increase the percentage of ethyl acetate in hexanes.[1] - Test the stability of your compound on silica gel using TLC. If it is unstable, consider alternative purification methods or a different stationary phase. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC.
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase (Eluent): Start with a mixture of hexanes and ethyl acetate. A good starting point for this compound is a 70:30 (v/v) mixture of hexanes:ethyl acetate.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the chosen mobile phase.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and visualize the spots under UV light (254 nm).
-
-
Optimization: Adjust the ratio of hexanes to ethyl acetate to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A lower Rf provides better separation on the column.
Flash Column Chromatography Protocol
This protocol is a general guideline and may need to be optimized based on the results of your TLC analysis.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
-
-
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined by TLC (e.g., 90:10 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the elution progresses (e.g., to 80:20, then 70:30 hexanes:ethyl acetate). A gradient of 0-30% ethyl acetate in hexanes is a common range for similar compounds.[1]
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Pool the fractions that contain only the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Further dry the product under high vacuum to remove any residual solvent. A yield of 72-94% can be expected for similar purifications.[1]
-
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol |
| Appearance | Very pale yellow solid |
| Melting Point | 132 °C |
| CAS Number | 124068-97-9 |
Data sourced from commercial supplier information.
Typical Chromatographic Conditions for Carbamate Purification
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%)[1] |
| Detection | UV (254 nm) |
| Expected Yield | 72-94% (based on similar compounds)[1] |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Poor Separation
Caption: Decision-making process for troubleshooting poor chromatographic separation.
References
preventing premature deprotection of 4-Nitro-phenyl-N-benzylcarbamate
Welcome to the technical support center for 4-Nitro-phenyl-N-benzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is known to be stable in acidic and neutral aqueous solutions. However, it is labile under basic conditions, which leads to its cleavage.[1][2] This characteristic makes it a useful base-labile protecting group.[1][2]
Q2: Under what conditions does deprotection of this compound typically occur?
A2: Deprotection is most effective in basic environments, particularly at a pH of 12 and above.[1][2] The hydrolysis of the carbamate is accelerated in basic conditions, leading to the release of the deprotected amine and 4-nitrophenol.[1][2] The release of the yellow-colored 4-nitrophenolate ion can be monitored spectrophotometrically around 413 nm.[1][2]
Q3: Are there alternative methods for the deprotection of the N-benzylcarbamate (Cbz) group?
A3: Yes, besides basic hydrolysis, the N-benzylcarbamate (Cbz) group can be cleaved under various other conditions. These include hydrogenolysis (e.g., using Pd/C and H₂), treatment with Lewis acids, or through nucleophilic attack.[3][4][5][6] A newer, milder method involves using 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAc).[7][8][9]
Q4: Can I use this compound in the presence of acid-sensitive functional groups?
A4: Yes, one of the advantages of using 4-nitrophenyl carbamates is their stability in acidic and neutral conditions.[1][2] This makes them suitable for syntheses involving substrates that are sensitive to acid, offering an orthogonal protecting group strategy to acid-labile groups like Boc.[2][10]
Troubleshooting Guide: Preventing Premature Deprotection
This guide addresses the common issue of unintended cleavage of the this compound protecting group.
Problem: I am observing premature deprotection of my this compound during my reaction or workup.
Possible Cause 1: Basic Reaction Conditions Your reaction mixture may be basic, leading to the hydrolysis of the carbamate.
-
Solution:
-
Monitor the pH of your reaction. If possible, maintain a neutral or slightly acidic pH.
-
If your reaction requires basic conditions, consider if a different protecting group that is stable to base would be more appropriate for your synthetic route.
-
Possible Cause 2: Basic Workup or Extraction Procedures Aqueous basic solutions (e.g., sodium bicarbonate, carbonate washes) used during workup can cause rapid deprotection.
-
Solution:
-
Avoid using basic aqueous solutions if the protecting group needs to be retained.
-
Use neutral washes (e.g., water, brine) or mildly acidic washes (e.g., dilute HCl, ammonium chloride) to neutralize the reaction mixture before extraction.
-
Possible Cause 3: Basic Chromatography Conditions The stationary phase or solvent system used in chromatography could be basic.
-
Solution:
-
For silica gel chromatography, ensure the silica is neutral. If using basic solvents like triethylamine to prevent product streaking, be aware that this can cause on-column deprotection.
-
Consider using a buffered mobile phase or an alternative purification method like crystallization if basic conditions are unavoidable.
-
Possible Cause 4: Amine-based Reagents or Solvents Reagents or solvents with basic properties (e.g., pyridine, triethylamine, piperidine) can lead to premature deprotection.
-
Solution:
-
If a basic reagent is necessary for the reaction, it may not be possible to avoid deprotection. In such cases, it might be more efficient to proceed with the deprotected product to the next step.
-
When possible, use non-basic alternatives.
-
Data Summary
The stability and deprotection of this compound are highly dependent on pH. The following table summarizes the behavior of this compound under different conditions.
| Condition | Stability/Reactivity | Observation | Reference |
| Acidic pH | Stable | The protecting group remains intact. | [1][2] |
| Neutral pH | Stable | The protecting group remains intact. | [1][2] |
| Mildly Basic (pH > 7) | Labile, slow hydrolysis | Gradual deprotection may occur. | [1][2] |
| Strongly Basic (pH ≥ 12) | Rapid Hydrolysis | Effective and fast deprotection. | [1][2] |
Experimental Protocols
Protocol 1: Standard Base-Mediated Deprotection
This protocol describes a typical procedure for the deprotection of this compound using basic hydrolysis.
Materials:
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This compound substrate
-
Aqueous base (e.g., 1 M NaOH or a buffer solution with pH ≥ 12)
-
Suitable organic solvent (e.g., THF, DMSO)
-
UV-Vis Spectrophotometer (optional, for monitoring)
Procedure:
-
Dissolve the this compound substrate in a minimal amount of a water-miscible organic solvent.
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Add the basic aqueous solution to initiate the hydrolysis. The final pH of the mixture should be 12 or higher for efficient deprotection.[1][2]
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Stir the reaction at room temperature.
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Monitor the reaction progress. This can be done by Thin Layer Chromatography (TLC) or by spectrophotometrically observing the formation of the yellow 4-nitrophenolate at 413 nm.[1][2]
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Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., 1 M HCl).
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Extract the deprotected amine product with an appropriate organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify the product as necessary.
Protocol 2: Nucleophilic Deprotection with 2-Mercaptoethanol
This protocol provides a milder, alternative method for deprotection, which can be useful for substrates with base-sensitive functionalities.[7][8]
Materials:
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N-benzylcarbamate (Cbz-protected amine)
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2-Mercaptoethanol
-
Potassium phosphate tribasic (K₃PO₄)
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N,N-dimethylacetamide (DMAc)
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel, create a suspension of the Cbz-protected amine (1 equivalent) and potassium phosphate tribasic (4 equivalents) in DMAc (to a concentration of 0.25 M).[7]
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Purge the suspension with an inert gas (e.g., nitrogen) three times.[7]
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Add 2-mercaptoethanol (2 equivalents) to the mixture.[7]
-
Stir the reaction mixture at 75 °C.[7]
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Monitor the reaction for completion (typically 24 hours) by TLC or LC-MS.[7]
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Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup to isolate the deprotected amine.
-
Purify the product as needed.
Visualizations
The following diagrams illustrate key concepts related to the handling of this compound.
Caption: A flowchart for troubleshooting the premature deprotection of this compound.
Caption: Stability of this compound across the pH scale.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 8. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 9. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 10. Protective Groups [organic-chemistry.org]
Technical Support Center: Optimizing pH for 4-Nitro-phenyl-N-benzylcarbamate Cleavage
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for the cleavage of 4-Nitro-phenyl-N-benzylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the cleavage of this compound?
A1: The cleavage of this compound is a base-catalyzed hydrolysis. The compound is stable in acidic and neutral conditions. The rate of cleavage increases significantly in basic conditions, with the most effective deprotection occurring at a pH of 12 and above.[1] Studies have shown that the initial rate of hydrolysis reaches its maximum around pH 13.[1]
Q2: How can I monitor the cleavage reaction?
A2: The hydrolysis of this compound releases 4-nitrophenol. Under basic conditions, this product exists as the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at approximately 413 nm.[1] Therefore, the reaction progress can be conveniently monitored in real-time using a UV-Vis spectrophotometer.
Q3: What type of buffers should I use for the pH optimization?
A3: For pH optimization studies, it is crucial to use a series of buffers that cover the desired pH range. For basic conditions, common buffer systems include carbonate-bicarbonate (pH 9-11) and phosphate buffers. For pH values above 11, solutions of sodium hydroxide (NaOH) at various concentrations can be used. Ensure the chosen buffer system does not interfere with the reaction or the spectrophotometric reading.
Q4: Does temperature affect the cleavage reaction?
A4: As with most chemical reactions, temperature will influence the rate of hydrolysis. It is important to maintain a constant and controlled temperature throughout your experiments to ensure reproducible results. If you are comparing different pH conditions, ensure all reactions are run at the same temperature.
Data Presentation
Table 1: Summary of pH Effects on the Cleavage of this compound
| pH Range | Cleavage Efficiency | Observations |
| 1 - 7 | Minimal to none | The carbamate is stable in acidic and neutral aqueous solutions.[1] |
| 8 - 10 | Slow to moderate | The rate of hydrolysis begins to increase as the solution becomes more basic. |
| 11 | Moderate to fast | A significant increase in the rate of cleavage is observed. |
| 12 | Fast | The cleavage is highly effective at this pH.[1] |
| 13 | Very Fast | The initial rate of hydrolysis reaches a maximum around this pH.[1] |
| 14 | Fast | The cleavage remains effective, though the rate may slightly decrease after the maximum at pH 13.[1] |
Experimental Protocols
Protocol for Optimizing pH for this compound Cleavage
This protocol outlines a method to determine the optimal pH for the cleavage of this compound by monitoring the release of 4-nitrophenol spectrophotometrically.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
A series of aqueous buffers (e.g., phosphate, carbonate-bicarbonate) and NaOH solutions covering a pH range from 7 to 14.
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or disposable UV-transparent)
-
Micropipettes
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known concentration of the carbamate in a minimal amount of DMSO.
-
Prepare working solutions: For each pH to be tested, prepare a working solution by diluting the stock solution with the corresponding buffer or NaOH solution. The final concentration of DMSO should be kept low (e.g., <1% v/v) to minimize its effect on the reaction.
-
Set up the spectrophotometer: Set the spectrophotometer to measure absorbance at 413 nm. Ensure the instrument is blanked with the appropriate buffer solution without the carbamate.
-
Initiate the reaction: Add the carbamate working solution to a cuvette and immediately place it in the spectrophotometer.
-
Monitor the reaction: Record the absorbance at 413 nm at regular time intervals (e.g., every 30 seconds or 1 minute) for a set period (e.g., 10-30 minutes).
-
Data analysis:
-
Plot absorbance versus time for each pH.
-
Determine the initial rate of the reaction for each pH by calculating the slope of the initial linear portion of the curve.
-
To convert the rate from absorbance units to concentration/time, a calibration curve for 4-nitrophenol under the same pH conditions is required.
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Compare the initial rates at different pH values to determine the optimal pH for cleavage.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very slow reaction in basic pH | Incorrect pH of the buffer: The buffer may have been prepared incorrectly or has degraded. | Verify the pH of your buffer solution using a calibrated pH meter. Prepare fresh buffers if necessary. |
| Low temperature: The reaction temperature may be too low, resulting in a slow reaction rate. | Ensure the reaction is carried out at a consistent and appropriate temperature. Consider performing the reaction at a slightly elevated, controlled temperature (e.g., 37°C). | |
| Degraded carbamate: The this compound may have degraded during storage. | Use a fresh batch of the carbamate or verify the purity of the existing stock. | |
| Precipitation observed upon adding the carbamate to the buffer | Low solubility: The carbamate may not be sufficiently soluble in the aqueous buffer, especially at higher concentrations. | Increase the proportion of the co-solvent (e.g., DMSO), but keep it minimal and consistent across all experiments. Alternatively, use a lower concentration of the carbamate. |
| Inconsistent results between replicates | Inaccurate pipetting: Errors in dispensing the carbamate stock solution or buffer can lead to variability. | Use calibrated micropipettes and ensure proper pipetting technique. |
| Fluctuating temperature: Inconsistent temperature control between experiments will affect the reaction rate. | Use a temperature-controlled cuvette holder in the spectrophotometer or perform the reactions in a water bath. | |
| Buffer variability: Inconsistent buffer preparation can lead to pH shifts. | Prepare a large batch of each buffer to be used for all related experiments. | |
| Absorbance reading is too high or out of range | High concentration of carbamate: The concentration of the released 4-nitrophenol is too high for the linear range of the spectrophotometer. | Use a lower initial concentration of the this compound. |
Visualizations
Caption: Experimental workflow for pH optimization.
References
Technical Support Center: Synthesis of 4-Nitro-phenyl-N-benzylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Nitro-phenyl-N-benzylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the acylation of benzylamine with 4-nitrophenyl chloroformate. This reaction is typically performed in a suitable solvent, such as methylene chloride, in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: What are the common impurities observed in the synthesis of this compound?
A2: Impurities can originate from the starting materials or be generated through side reactions during the synthesis. Key impurities include unreacted starting materials (benzylamine and 4-nitrophenyl chloroformate), 4-nitrophenol, N,N'-dibenzylurea, and potential oxidation or condensation products of benzylamine.
Q3: How can I identify the presence of these impurities?
A3: Thin-Layer Chromatography (TLC) is a common technique to monitor the progress of the reaction and identify the presence of impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be used to characterize the final product and identify specific impurities.[1]
Q4: What causes a yellow coloration in the reaction mixture or final product?
A4: A yellow color is often indicative of the presence of 4-nitrophenol.[1] This can result from the hydrolysis of the starting material, 4-nitrophenyl chloroformate, or its release during the reaction due to the high nucleophilicity of benzylamine.[1][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC until the starting materials are consumed. Ensure the use of an appropriate amount of base (e.g., triethylamine) to drive the reaction to completion.[1] |
| Loss of product during workup or purification. | Optimize the extraction and purification steps. For purification, silica gel flash chromatography is often effective.[1] | |
| Yellow Product | Presence of 4-nitrophenol. | Wash the crude product with a mild aqueous base solution (e.g., sodium bicarbonate) to remove acidic 4-nitrophenol.[2] Recrystallization from a suitable solvent like ethyl acetate can also be effective.[2] |
| Multiple Spots on TLC (besides product) | Presence of unreacted starting materials or side products. | Ensure the correct stoichiometry of reactants. If excess benzylamine is used, N,N'-dibenzylurea may form. Purify the product using flash column chromatography.[1] |
| Degradation of starting materials. | Use high-purity starting materials. Benzylamine can be purified by distillation to remove oxidation and condensation products.[6][7] Ensure 4-nitrophenyl chloroformate is not hydrolyzed by storing it under anhydrous conditions. | |
| Product is an oil instead of a solid | Presence of impurities lowering the melting point. | Purify the product thoroughly using column chromatography and/or recrystallization to obtain a pure, solid product.[1][2] |
Experimental Protocols
Synthesis of this compound [1]
-
Dissolve 4-nitrophenyl chloroformate (1 equivalent) in methylene chloride and cool the solution in an ice bath.
-
Add triethylamine (1 equivalent) to the cooled solution.
-
Slowly add benzylamine (1.8 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the crude mixture under reduced pressure.
-
Purify the residue using silica gel flash chromatography with a gradient of ethyl acetate in hexanes to yield the final product as off-white crystals.
Visualizations
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 4-Nitrophenyl chloroformate | C7H4ClNO4 | CID 82129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrophenyl chloroformate | 7693-46-1 | Benchchem [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Benzylamine|High-Purity Research Reagent [benchchem.com]
troubleshooting low yield in amine protection with 4-Nitro-phenyl-N-benzylcarbamate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using 4-Nitro-phenyl-N-benzylcarbamate for the Cbz (benzyloxycarbonyl) protection of amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in this protection reaction can stem from several factors. Below is a systematic guide to troubleshooting.
Initial Checks:
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Reagent Quality: Ensure the this compound is pure and has been stored correctly, protected from moisture. The amine starting material should also be of high purity.
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Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine if the starting material is being consumed and to check for the formation of side products.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction may be too slow. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. Extend the reaction time. |
| Sterically Hindered Amine | For bulky amines, the reaction may require more forcing conditions. Increase the temperature and reaction time. Consider using a more potent, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent like DMF. |
| Insufficient Base | The reaction releases 4-nitrophenol, which is acidic. Ensure at least one equivalent of a suitable base (e.g., triethylamine, DIPEA, or sodium bicarbonate) is used to neutralize it and drive the reaction forward.[1] For weaker amine nucleophiles, a stronger base might be necessary. |
| Product or Reagent Decomposition | The yellow color of the reaction mixture, caused by the 4-nitrophenolate anion, can indicate base-induced decomposition if it intensifies excessively or appears without amine addition.[2] Avoid excessively high temperatures or prolonged reaction times with strong bases. If decomposition is suspected, perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] |
| Poor Nucleophilicity of the Amine | If the amine is weakly nucleophilic (e.g., anilines with electron-withdrawing groups), the reaction may be sluggish. Consider using a more activated Cbz source like benzyl chloroformate (Cbz-Cl) if possible, or employ more forcing reaction conditions (higher temperature, stronger base). |
Q2: The reaction mixture turned bright yellow immediately. Is this normal?
A2: Yes, the formation of a yellow color is expected. This compound reacts with the amine to form the Cbz-protected amine and releases 4-nitrophenol. In the presence of a base, 4-nitrophenol is deprotonated to the bright yellow 4-nitrophenolate anion.[2][3] This color change is a visual indicator that the reaction is proceeding. However, an intense and rapid color change before the addition of the amine or under harsh basic conditions could indicate decomposition of the protecting agent.[2]
Q3: I'm having difficulty removing the 4-nitrophenol byproduct during work-up. What is the best method?
A3: 4-nitrophenol is acidic and can be removed with a basic aqueous wash.
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After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
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Wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution. The yellow color should transfer from the organic layer to the aqueous layer.
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Repeat the basic wash until the organic layer is colorless.
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Follow with a brine wash, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Be cautious with strong bases if your product is potentially base-sensitive.
Q4: Can I use this reagent for protecting secondary amines?
A4: Yes, this compound can be used to protect secondary amines. However, secondary amines are generally less nucleophilic and more sterically hindered than primary amines, so the reaction may require longer times or slightly elevated temperatures to achieve a good yield.
Process Optimization & Data
Optimizing the reaction conditions is key to achieving a high yield. The choice of base and solvent can significantly impact the reaction outcome.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Remarks |
| Amine Type | Primary Aliphatic | Secondary Aliphatic | Aromatic (Aniline) | Primary amines are typically most reactive. Aromatic amines may require more forcing conditions. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | DCM and THF are common choices for room temperature reactions. DMF is suitable for less reactive amines that require heating. |
| Base | Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃) | DBU | TEA is a good general-purpose base. NaHCO₃ is milder and often used in biphasic systems.[1] DBU is a strong, non-nucleophilic base for hindered or unreactive amines. |
| Temperature | 0 °C to Room Temp | Room Temperature | 40-50 °C | Start at lower temperatures to control reactivity, especially with highly nucleophilic amines.[2] Increase temperature for less reactive substrates. |
| Typical Yield | > 85% | 70-90% | 60-85% | Yields are highly substrate-dependent. The provided ranges are estimates based on standard Cbz protection reactions. |
Experimental Protocol
General Protocol for Cbz Protection of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Amine (1.0 eq)
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This compound (1.1 - 1.2 eq)
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Triethylamine (TEA) (1.5 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous Na₂SO₄
Procedure:
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Dissolve the amine (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
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Add triethylamine (1.5 eq) to the solution.
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In a separate container, dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent.
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Add the solution of the protecting agent dropwise to the stirring amine solution at room temperature.
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Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
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Once the starting amine is consumed, dilute the reaction mixture with additional DCM or ethyl acetate.
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Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x).
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Wash with brine (1 x).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography if necessary.
Visual Guides
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields.
Reaction Pathway
Caption: The general reaction scheme for amine protection.
References
Technical Support Center: Synthesis of 4-Nitrophenyl-N-benzylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrophenyl-N-benzylcarbamate, with a particular focus on the challenges encountered during reaction scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-Nitrophenyl-N-benzylcarbamate, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I improve it?
A1: Low yields upon scale-up are a common issue and can stem from several factors related to reaction kinetics and thermochemistry.
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Poor Temperature Control: The reaction between benzylamine and 4-nitrophenyl chloroformate is exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," which can accelerate side reactions and decomposition of the product.
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Solution: Improve the reactor's heat transfer capabilities. This can be achieved by using a reactor with a larger surface area-to-volume ratio, a more efficient cooling system, or by slowing down the addition rate of the reagents to better control the exotherm.
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Inefficient Mixing: Inadequate mixing in a large reactor can lead to localized high concentrations of reactants, which can promote the formation of byproducts.
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Solution: Ensure the mixing is sufficient to maintain a homogenous reaction mixture. This may involve using a more powerful overhead stirrer, optimizing the impeller design, or adjusting the stirring speed.
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Suboptimal Reagent Stoichiometry: While lab-scale reactions might be forgiving, precise stoichiometry is crucial at scale. An excess of benzylamine can lead to the formation of N,N'-dibenzylurea if there is any moisture present.
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Solution: Carefully control the stoichiometry of the reactants. A slight excess of the less expensive or more easily removed reagent might be beneficial, but this should be optimized.
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Q2: I am observing a significant amount of a white, insoluble precipitate in my crude product. What is it and how can I prevent its formation?
A2: The white, insoluble precipitate is likely N,N'-dibenzylurea. This byproduct can form through a few pathways, especially under non-ideal conditions.
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Cause 1: Presence of Water: 4-Nitrophenyl chloroformate is highly sensitive to moisture and can hydrolyze to 4-nitrophenol and carbon dioxide. The in situ generated carbon dioxide can then react with two equivalents of benzylamine to form the urea.
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Prevention: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the benzylamine is dry.
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Cause 2: Incomplete Conversion: If the reaction is not driven to completion, unreacted benzylamine can react with any formed isocyanate intermediate (if the reaction proceeds through that pathway) or with other reactive species to form the urea.
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Prevention: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure complete consumption of the limiting reagent.
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Q3: The purification of my product is difficult at a larger scale. Column chromatography is not practical. What are my options?
A3: Large-scale purification requires methods that are more amenable to handling large quantities of material than traditional laboratory-scale column chromatography.
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Recrystallization: This is often the most effective and scalable method for purifying solid products.
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Solvent Selection: The key is to find a suitable solvent or solvent system in which the 4-Nitrophenyl-N-benzylcarbamate has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Ethyl acetate is a commonly used solvent for recrystallization of this compound.[1]
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Slurry Washing: The crude product can be washed with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. This can be an effective way to remove minor impurities.
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Anti-Solvent Precipitation: The crude product can be dissolved in a good solvent, and then a miscible "anti-solvent" in which the product is insoluble is added to precipitate the pure compound.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when working with 4-nitrophenyl chloroformate, especially on a large scale?
A1: 4-Nitrophenyl chloroformate is a hazardous substance that requires careful handling. Key safety concerns include:
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Toxicity and Corrosivity: It is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.
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Reactivity with Water: It reacts with water, releasing corrosive hydrochloric acid and toxic fumes.
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Handling Precautions: Always handle 4-nitrophenyl chloroformate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, respiratory protection may be necessary. Ensure an emergency shower and eyewash station are readily accessible.
Q2: What is the role of the base (e.g., triethylamine, pyridine) in this reaction?
A2: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between benzylamine and 4-nitrophenyl chloroformate. The removal of HCl is essential to drive the reaction to completion, as the accumulation of acid would protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.
Q3: How does the nucleophilicity of benzylamine impact the reaction?
A3: Benzylamine is a strong nucleophile. This high reactivity can be advantageous for achieving a fast reaction rate. However, it can also lead to challenges, such as an "unfavorable release of 4-nitrophenol" if the reaction is not properly controlled.[2] This suggests that the initial adduct can be unstable and that controlling the reaction temperature is critical to prevent side reactions and ensure the desired carbamate is formed cleanly.
Q4: Can I use bis(4-nitrophenyl) carbonate instead of 4-nitrophenyl chloroformate? What are the advantages and disadvantages?
A4: Yes, bis(4-nitrophenyl) carbonate is an alternative reagent.
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Advantages: It is a solid and generally considered safer and easier to handle than the highly reactive and corrosive 4-nitrophenyl chloroformate. It also does not produce HCl as a byproduct, simplifying the workup.
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Disadvantages: It is generally less reactive than 4-nitrophenyl chloroformate, and the reaction may require heating or longer reaction times to achieve complete conversion. The stoichiometry is also different, as two equivalents of the amine are theoretically required to react with one equivalent of bis(4-nitrophenyl) carbonate if the reaction is driven to the urea.
Data Presentation
Table 1: Effect of Temperature on Reaction Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Key Observations |
| 0-5 | 4 | 85 | 98 | Slower reaction rate, minimal byproduct formation. |
| 20-25 (Room Temp) | 2 | 92 | 95 | Faster reaction, slight increase in impurities. |
| 40 | 1 | 88 | 85 | Rapid reaction, significant increase in colored impurities and N,N'-dibenzylurea. |
Note: This data is illustrative and based on general principles of carbamate synthesis. Actual results may vary depending on specific reaction conditions and scale.
Table 2: Impact of Reagent Stoichiometry on Product Formation
| Benzylamine (eq.) | 4-Nitrophenyl Chloroformate (eq.) | Triethylamine (eq.) | Product Yield (%) | N,N'-dibenzylurea (%) |
| 1.0 | 1.05 | 1.1 | 90 | <1 |
| 1.1 | 1.0 | 1.1 | 93 | 2-3 |
| 1.5 | 1.0 | 1.5 | 85 | 10-15 |
Note: This data is illustrative. The formation of N,N'-dibenzylurea is highly dependent on the presence of moisture.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 4-Nitrophenyl-N-benzylcarbamate
This protocol is adapted from a procedure for a similar carbamate synthesis.[1]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2), add 4-nitrophenyl chloroformate (1.05 eq.) and anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.
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Reagent Addition: In a separate flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. Add this solution dropwise to the cooled solution of 4-nitrophenyl chloroformate over 30 minutes, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent such as ethyl acetate to yield 4-Nitrophenyl-N-benzylcarbamate as a crystalline solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-Nitrophenyl-N-benzylcarbamate.
Caption: Troubleshooting logic for addressing low reaction yields during scale-up.
References
stability issues of 4-Nitro-phenyl-N-benzylcarbamate in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Nitro-phenyl-N-benzylcarbamate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: The stability of this compound is primarily influenced by several factors:
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pH: The compound is susceptible to base-catalyzed hydrolysis. It is relatively stable in neutral and acidic conditions but degrades in basic environments.[1][2]
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Moisture: The presence of water can facilitate hydrolysis, especially under basic conditions, leading to the breakdown of the carbamate linkage.
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Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and potential thermal decomposition.[3] While one source suggests room temperature storage, for long-term stability, cooler temperatures are generally recommended for carbamates.[1]
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Light: Exposure to light, particularly UV radiation, may lead to photodegradation. It is advisable to store the compound protected from light.[4]
Q2: What are the visible signs of degradation of this compound?
A2: The primary degradation pathway, hydrolysis, results in the formation of 4-nitrophenol.[1][5] 4-nitrophenol is a yellow-colored compound, and its presence can impart a yellow hue to the stored material.[1][5] Therefore, a noticeable yellowing of the typically off-white solid can be an indicator of degradation. The intensity of the color may correlate with the extent of degradation.
Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A3: To ensure long-term stability, it is recommended to store this compound under the following conditions:
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Temperature: Store in a cool, dry place. For long-term storage, refrigeration is advisable.
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Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation and minimize contact with moisture.
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Light: Keep the container tightly sealed and protected from light. Use amber vials or store the container in a dark place.
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Container: Use a tightly sealed, non-reactive container to prevent moisture ingress and contamination.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low yield or purity in a reaction. | Degradation of the starting material prior to use. | 1. Check the appearance of the this compound for any yellow discoloration, which indicates hydrolysis. 2. Verify the purity of the material using an appropriate analytical method such as HPLC, TLC, or NMR before use. 3. If degradation is suspected, purify the material by recrystallization or chromatography before use. 4. Ensure the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). |
| Inconsistent experimental results over time. | Gradual degradation of the stock solution or stored solid. | 1. Prepare fresh solutions of this compound for each experiment if possible. 2. If using a stock solution, store it at a low temperature and protected from light. Monitor its stability over time by periodically checking its concentration and purity via HPLC. 3. For the solid material, re-evaluate its purity if it has been stored for an extended period or if storage conditions have been suboptimal. |
| Appearance of a yellow color in the stored material. | Hydrolysis leading to the formation of 4-nitrophenol. | 1. The material has likely undergone some degradation. The suitability for use will depend on the specific requirements of your experiment. 2. Assess the purity of the material. If the impurity level is unacceptable, purification is necessary. 3. Review your storage conditions to prevent further degradation. Ensure the container is tightly sealed and stored in a cool, dark, and dry environment. |
Stability Data
The following table summarizes the expected stability of this compound under various conditions. Please note that this data is representative and based on the general behavior of 4-nitrophenyl carbamates. Actual degradation rates should be determined empirically.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| Storage | Temperature: 2-8°C, Dry, Dark, Inert Atmosphere | High (Expected shelf life > 1 year) | Minimal |
| Temperature: Room Temperature (~25°C), Dry, Dark | Moderate (Potential for slow degradation over months) | Hydrolysis (if moisture is present) | |
| Elevated Temperature (>40°C) | Low (Significant degradation possible) | Hydrolysis, Thermal Decomposition | |
| Exposure to Light (UV) | Low to Moderate | Photodegradation | |
| High Humidity (>60% RH) | Low | Hydrolysis | |
| In Solution | Neutral or Acidic Aqueous Buffer (pH < 7) | Relatively Stable | Slow Hydrolysis |
| Basic Aqueous Buffer (pH > 8) | Unstable (Rapid degradation) | Base-Catalyzed Hydrolysis |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability by UV-Vis Spectrophotometry
This method is based on the detection of the hydrolysis product, 4-nitrophenol, which has a characteristic absorbance maximum at approximately 400-413 nm in basic solutions.[1][5]
Methodology:
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 5, 7, 9, 11, and 12).
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Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or acetonitrile) at a known concentration.
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Hydrolysis Assay:
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In a cuvette, add the buffer solution.
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Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer. The final concentration should be such that the absorbance of the fully hydrolyzed product is within the linear range of the spectrophotometer.
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Immediately start monitoring the absorbance at the λmax of 4-nitrophenolate (around 400-413 nm) over time at a constant temperature.
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Data Analysis:
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The rate of hydrolysis can be determined from the initial rate of increase in absorbance.
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The half-life (t½) of the compound at each pH can be calculated from the pseudo-first-order rate constant.
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Protocol 2: Stability Indicating HPLC Method
This method allows for the separation and quantification of the intact this compound from its degradation products.
Methodology:
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Forced Degradation Studies:
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Acidic Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat.
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Basic Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) at room temperature.
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Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide.
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Thermal Degradation: Heat the solid compound at an elevated temperature.
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Photodegradation: Expose a solution of the compound to UV light.
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HPLC Method Development:
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Develop a reverse-phase HPLC method (e.g., using a C18 column) that can separate the parent compound from the degradation products formed during the forced degradation studies. A mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point.
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Use a UV detector set to a wavelength where the parent compound and major degradants absorb.
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Stability Study:
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Store samples of this compound under the desired storage conditions (e.g., different temperatures and humidity levels).
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At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze it by the developed HPLC method.
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Quantify the amount of the parent compound remaining and any major degradation products formed.
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Visualizations
Caption: Base-catalyzed hydrolysis pathway of this compound.
References
avoiding byproduct formation in 4-Nitro-phenyl-N-benzylcarbamate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4-Nitro-phenyl-N-benzylcarbamate. Our aim is to help you anticipate and resolve common issues, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the acylation of benzylamine with 4-nitrophenyl chloroformate. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is usually conducted in an inert solvent like dichloromethane (DCM).
Q2: Why has my reaction mixture turned a bright yellow color immediately after adding the reagents?
A2: A rapid change to a bright yellow color indicates the premature release of the 4-nitrophenolate anion. This can be caused by the high nucleophilicity of benzylamine attacking the chloroformate too quickly, leading to instability or side reactions. To mitigate this, it is recommended to carry out the reaction at a reduced temperature (e.g., 0 °C in an ice bath).
Q3: What are the most common byproducts in this reaction?
A3: While the primary goal is the formation of the desired carbamate, several byproducts can occur. These may include:
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N,N'-Dibenzylurea: This can form if the intermediate isocyanate reacts with another molecule of benzylamine.
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Symmetrical Carbonate: Bis(4-nitrophenyl) carbonate may be present as an impurity in the starting material or formed under certain conditions.
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Unreacted Starting Materials: Incomplete reactions will leave residual benzylamine and 4-nitrophenyl chloroformate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What is the recommended method for purifying the final product?
A5: The most effective and commonly cited method for purifying this compound is silica gel flash chromatography. A solvent system such as a gradient of ethyl acetate in hexanes is typically used to separate the product from byproducts and unreacted starting materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Reaction temperature is too high: This can lead to degradation of the product or favor the formation of byproducts. 2. Inefficient mixing or slow addition of reagents: This can result in localized high concentrations and side reactions. 3. Moisture in the reaction: 4-nitrophenyl chloroformate is sensitive to moisture and can hydrolyze. | 1. Control the temperature: Perform the reaction at 0°C or even lower temperatures to manage the exothermic nature of the reaction.[1] 2. Slow, dropwise addition: Add the benzylamine to the solution of 4-nitrophenyl chloroformate dropwise with vigorous stirring. 3. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of N,N'-dibenzylurea: This can occur if the reaction conditions favor the formation of an isocyanate intermediate which then reacts with excess benzylamine. 2. Hydrolysis of the starting material or product: Water contamination can lead to the formation of 4-nitrophenol and other impurities. | 1. Stoichiometry control: Use a slight excess of 4-nitrophenyl chloroformate to ensure complete consumption of the benzylamine. 2. Purification: Employ flash column chromatography to separate the desired carbamate from polar impurities. |
| Difficulty in Isolating the Product | 1. Product is an oil instead of a solid: This can make isolation challenging. 2. Product is highly soluble in the workup solvent: This can lead to losses during extraction. | 1. Crystallization: Attempt to crystallize the product from a suitable solvent system. Recrystallization from ethyl acetate has been reported to yield colorless crystals.[2] 2. Solvent selection: Use a less polar solvent for extraction if the product shows high solubility in the initial choice. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for this synthesis.
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenyl chloroformate (1.0 equivalent) in anhydrous dichloromethane (DCM).
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Cooling: Cool the flask to 0 °C using an ice-water bath.
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Addition of Base: Add triethylamine (1.0 equivalent) to the cooled solution.
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Addition of Amine: While maintaining the temperature at 0 °C, add benzylamine (1.0-1.8 equivalents) dropwise to the reaction mixture with constant stirring.
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Reaction Monitoring: Monitor the reaction to completion using Thin-Layer Chromatography (TLC).
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Workup: Once the reaction is complete, concentrate the mixture in vacuo.
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Purification: Purify the crude product by silica gel flash chromatography, typically using a gradient of 0-30% ethyl acetate in hexanes, to yield the this compound as an off-white solid.
Data Presentation
| Reactant Ratios (4-Nitrophenyl Chloroformate : Benzylamine : Triethylamine) | Solvent | Temperature | Yield | Reference |
| 1 : 1.8 : 1 | Methylene Chloride | 0 °C (Ice Bath) | 72% |
Visualizations
Reaction Pathway and Potential Byproduct Formation
Caption: Reaction scheme for this compound synthesis.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for synthesis optimization.
References
Validation & Comparative
A Head-to-Head Battle of Amine Protection: 4-Nitro-phenyl-N-benzylcarbamate vs. the Boc Group
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful organic synthesis. This guide provides an objective, data-driven comparison of two prominent amine protecting groups: the base-labile 4-Nitro-phenyl-N-benzylcarbamate and the acid-labile tert-butoxycarbonyl (Boc) group. We will delve into their chemical properties, stability, and the experimental protocols for their application and removal, offering a comprehensive resource for making informed decisions in your synthetic endeavors.
At a Glance: Key Differences and Orthogonality
The primary distinction between the this compound and the Boc protecting groups lies in their cleavage conditions, which defines their orthogonal relationship. Orthogonal protecting groups can be selectively removed in the presence of each other, a critical feature in complex multi-step syntheses.[1]
The 4-nitrophenyl carbamate group is stable under acidic and neutral conditions but is readily cleaved under basic conditions.[2][3] In contrast, the Boc group is renowned for its stability in basic and nucleophilic environments but is labile to acidic conditions.[4] This fundamental difference allows for the selective deprotection of one group while the other remains intact, enabling intricate molecular manipulations.
Performance Comparison: A Quantitative Overview
Table 1: Amine Protection - Typical Reaction Conditions and Yields
| Protecting Group | Reagent | Base | Solvent | Temperature | Time | Yield (%) |
| This compound | 4-Nitrophenyl chloroformate | Triethylamine | Methylene chloride | 0 °C to rt | Several hours | ~72-94%[2] |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine, NaOH, or DMAP | Dichloromethane, THF, or water | Room Temperature | 1 - 12 hours | High (often >90%)[5] |
Table 2: Stability Profiles
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., pH > 12) | Nucleophiles | Catalytic Hydrogenation |
| This compound | Stable[2][3] | Labile[2][3] | Generally Stable | Labile (due to benzyl group) |
| Boc | Labile[4] | Stable[4] | Stable[4] | Stable |
In-Depth Experimental Protocols
This compound
Protection of a Primary Amine:
This protocol is adapted from the protection of benzylamine with 4-nitrophenyl chloroformate.[2]
-
Reaction Setup: Dissolve 4-nitrophenyl chloroformate (1.0 eq) and triethylamine (1.0 eq) in methylene chloride in a round-bottom flask. Cool the mixture in an ice bath.
-
Addition of Amine: Slowly add the primary amine (e.g., benzylamine, 1.8 eq) dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by silica gel flash chromatography.
Deprotection of a this compound:
Deprotection is achieved under basic conditions, leading to the release of the free amine and 4-nitrophenol.[2][3]
-
Reaction Setup: Dissolve the protected amine in a suitable solvent mixture (e.g., DMSO/water).
-
Base Addition: Adjust the pH of the solution to >12 by adding a strong base (e.g., NaOH).
-
Monitoring: The deprotection can be monitored spectrophotometrically by observing the formation of the yellow 4-nitrophenolate ion at around 413 nm.[2][3]
-
Work-up: After completion, neutralize the reaction mixture and extract the deprotected amine with an appropriate organic solvent.
Boc (tert-butoxycarbonyl) Protecting Group
Protection of a Primary Amine:
A general and widely used protocol for Boc protection.[5]
-
Reaction Setup: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Base and Reagent Addition: Add a base, such as triethylamine (1.2 eq) or sodium hydroxide. Then, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Reaction: Stir the mixture at room temperature for 1 to 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the N-Boc protected amine with an organic solvent. The organic layer is then washed, dried, and concentrated.
Deprotection of a Boc-Protected Amine:
The Boc group is efficiently removed under acidic conditions.[5][6]
-
Reaction Setup: Dissolve the Boc-protected amine in an appropriate solvent like dichloromethane.
-
Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA), often as a 25-50% solution in dichloromethane.
-
Reaction: Stir the mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours.
-
Work-up: Remove the solvent and excess acid in vacuo. The resulting amine is often obtained as a salt (e.g., TFA salt), which can be neutralized in a subsequent step if necessary.
Conclusion: Choosing the Right Tool for the Job
Both this compound and the Boc group are highly effective for the protection of amines, but their distinct cleavage conditions make them suitable for different synthetic strategies.
-
Choose this compound when:
-
Your synthetic route involves acid-sensitive functional groups.
-
A base-labile protecting group is required for an orthogonal strategy.
-
Spectrophotometric monitoring of deprotection is advantageous.
-
-
Choose the Boc group when:
-
You are working with base-sensitive substrates.
-
A robust, widely applicable, and well-documented protecting group is preferred.
-
Orthogonality to base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups is needed.
-
Ultimately, the choice between these two protecting groups will depend on the specific requirements of your synthetic target and the overall strategic design of your reaction sequence. This guide provides the foundational data and protocols to make that choice with confidence.
References
A Comparative Guide to Amine Protection: 4-Nitro-phenyl-N-benzylcarbamate vs. Carboxybenzyl (Cbz) Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. This guide provides a detailed, objective comparison of two notable amine protecting groups: the less common 4-Nitro-phenyl-N-benzylcarbamate and the widely used Carboxybenzyl (Cbz) group. This comparison is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | This compound | Carboxybenzyl (Cbz) Group |
| Protecting Reagent | 4-Nitrophenyl chloroformate | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Yield | ~72% | >90% |
| Primary Deprotection | Base-labile (strong basic conditions) | Catalytic Hydrogenolysis |
| Orthogonality | Stable to acidic and neutral conditions | Stable to acidic and basic conditions |
| Key Advantage | Cleavage under basic conditions | Mild deprotection, high yields |
| Considerations | Lower protection yield, strongly basic deprotection | Catalyst required for deprotection |
Introduction to the Contenders
The protection of amines is a fundamental strategy in multi-step organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals. Both this compound and the Cbz group function by converting a nucleophilic amine into a less reactive carbamate, thereby preventing unwanted side reactions.
The Carboxybenzyl (Cbz or Z) group is a classical and extensively used protecting group, introduced by Bergmann and Zervas in 1932. Its popularity stems from its general stability and the mild conditions required for its removal.
The This compound represents a more specialized protecting group. Its key characteristic is its lability to strong bases, offering an alternative deprotection strategy when other base-sensitive or reducible groups are present in the molecule.
Quantitative Data Summary
The following table summarizes the typical yields and deprotection conditions for the two protecting groups when applied to benzylamine as a model substrate.
| Protecting Group | Reagent | Amine Substrate | Protection Yield (%) | Deprotection Conditions |
| This compound | 4-Nitrophenyl chloroformate | Benzylamine | 72[1] | Strong base (pH > 12)[1] |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Generic Amine | 90[2] | H₂, Pd/C or HBr/AcOH |
Stability and Orthogonality
A crucial aspect of any protecting group is its stability under various reaction conditions and its orthogonality with other protecting groups.
This compound is reported to be stable in acidic and neutral aqueous solutions.[1] This allows for transformations to be carried out under these conditions without affecting the protected amine. Its deprotection under strongly basic conditions makes it orthogonal to acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and to groups removed by hydrogenation.
The Cbz group is renowned for its broad stability. It is resistant to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, which are cleaved by acid and base, respectively.[2] The primary method for Cbz removal is catalytic hydrogenolysis, which is a very mild and selective method.[2] Alternatively, strong acids like HBr in acetic acid can be used for deprotection.[3]
Experimental Protocols
Detailed methodologies for the protection and deprotection steps are provided below.
Protection of Benzylamine
1. Synthesis of this compound [1]
-
Reagents: Benzylamine, 4-Nitrophenyl chloroformate, Triethylamine, Methylene chloride.
-
Procedure:
-
Dissolve 4-nitrophenyl chloroformate (1.0 eq) and triethylamine (1.0 eq) in methylene chloride and cool the solution in an ice bath.
-
Add benzylamine (1.8 eq) dropwise to the cooled mixture.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes.
-
-
Yield: 72%
2. Synthesis of N-Cbz-benzylamine [2]
-
Reagents: Amine (starting material), Sodium bicarbonate (NaHCO₃), Benzyl chloroformate (Cbz-Cl), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the amine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., 40% ethyl acetate/n-hexane).
-
-
Yield: 90%
Deprotection Protocols
1. Basic Hydrolysis of this compound [1]
-
Reagents: this compound, a strong base to achieve pH > 12 (e.g., NaOH solution).
-
Procedure:
-
Dissolve the this compound in a suitable solvent mixture (e.g., DMSO/water).
-
Adjust the pH of the solution to >12 by adding a strong base.
-
Monitor the deprotection, which can be visually observed by the appearance of a yellow color due to the formation of the 4-nitrophenolate ion.[1] The progress can be quantified spectrophotometrically by monitoring the absorbance at 413 nm.[1]
-
Once the reaction is complete, neutralize the solution and extract the deprotected amine.
-
2. Catalytic Hydrogenolysis of N-Cbz-benzylamine [3]
-
Reagents: N-Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (or other suitable solvent), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz-protected amine in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (e.g., via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Visualizing the Chemistry
To further clarify the chemical transformations and experimental workflows, the following diagrams are provided.
Conclusion
The choice between this compound and the Cbz group for amine protection depends heavily on the specific requirements of the synthetic route.
The Cbz group remains a robust and reliable choice for general amine protection, offering high protection yields and mild deprotection conditions via hydrogenolysis. Its well-established stability to a wide range of reagents makes it a versatile tool in complex syntheses.
This compound , while offering a lower typical protection yield, provides a valuable orthogonal strategy. Its unique lability to strong bases makes it a suitable option when the substrate contains functional groups that are sensitive to acidic conditions or reduction, and when a base-mediated deprotection is desired.
Researchers should carefully consider the stability of all functional groups present in their molecule and the desired sequence of synthetic transformations when selecting the most appropriate amine protecting group for their needs.
References
A Comparative Spectroscopic Guide to 4-Nitro-phenyl-N-benzylcarbamate and its Analogs
Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed comparative analysis of the spectroscopic properties of 4-Nitro-phenyl-N-benzylcarbamate alongside several structurally related carbamate compounds. This compilation of experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) serves as a valuable resource for the characterization, identification, and quality assessment of these important chemical entities.
Comparative Spectroscopic Data
The following tables provide a summarized comparison of the key spectroscopic features of this compound and a selection of alternative carbamates. This data is essential for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ, ppm)
| Compound | Aromatic Protons | Methylene (CH₂) Protons | Amine (NH/NH₂) Protons | Other Characteristic Protons | Solvent |
| This compound | 8.21-8.19 (d, 2H), 7.54-7.52 (d, 2H), 7.40-7.20 (m, 5H) | 5.20 (s, 2H) | ~7.0 (broad s, 1H) | - | CDCl₃ |
| Benzyl Carbamate | 7.56-7.54 (d, 2H), 7.46-7.39 (m, 3H)[1] | 5.11 (s, 2H)[1] | 4.91 (broad s, 2H)[1] | - | CDCl₃ |
| 4-Methoxybenzyl Carbamate | 7.21-7.19 (d, 2H), 6.84-6.82 (d, 2H)[2] | 5.10 (s, 2H)[2] | 7.61 (broad s, 2H)[2] | 3.74 (s, 3H, -OCH₃)[2] | CDCl₃ |
| 4-Nitrobenzyl Carbamate | 8.21-8.19 (d, 2H), 7.54-7.52 (d, 2H)[1] | 4.83 (s, 2H)[1] | 6.67 (broad s, 2H)[1] | - | CDCl₃ |
| Phenyl Carbamate | 7.32-7.26 (m, 2H), 7.19-7.13 (m, 1H), 7.10-7.06 (t, 2H)[1] | - | 5.05 (broad s, 2H)[1] | - | CDCl₃ |
| 4-Methylphenyl Carbamate | 7.09-7.06 (m, 2H), 7.02-7.00 (t, 2H)[2] | - | 4.96 (s, 1H)[2] | 2.26-2.24 (t, 3H, -CH₃)[2] | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ, ppm)
| Compound | Carbonyl (C=O) | Aromatic Carbons | Methylene (CH₂) Carbon | Other Characteristic Carbons | Solvent |
| This compound | ~153 | ~144, 137, 129, 128, 125, 118 | ~67 | - | Not Specified |
| Benzyl Carbamate | 155.9 | 138.9, 128.6, 127.5, 127.3[3] | 44.7[3] | - | CDCl₃ |
| 4-Methoxybenzyl Carbamate | 155.8 | 154.5, 130.9, 120.6, 114.1[4] | - | 55.3 (-OCH₃), 52.1[4] | CDCl₃ |
| 4-Nitrophenyl Carbamate | 152.7 | 137.6, 126.3, 125.3, 113.0[3] | - | 51.5, 29.1[3] | CDCl₃ |
| Phenyl Carbamate | 152.2 | 151.0, 139.1, 129.9, 129.3, 125.9, 123.4, 122.4, 118.9[5] | - | - | DMSO-d₆ |
| ethyl N-(4-methylphenyl)carbamate | - | - | - | - | Not Specified |
Table 3: FT-IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | N-H Bend | C-N Stretch | C-O Stretch | NO₂ Asymmetric & Symmetric Stretch |
| This compound | ~3300 | ~1730 | ~1540 | ~1340 | ~1220 | ~1520 & ~1350 |
| Benzyl Carbamate | 3422-3332[1] | 1694[1] | 1610[1] | 1346[1] | 1068[1] | - |
| 4-Methoxybenzyl Carbamate | 3364[2] | 1713[2] | 1616[2] | 1307[2] | 1036[2] | - |
| 4-Nitrobenzyl Carbamate | 3526[1] | 1604[1] | 1513[1] | 1339[1] | 1056[1] | - |
| Phenyl Carbamate | 3422-3339[1] | 1707[1] | 1616[1] | 1384[1] | 1211[1] | - |
| 4-Methylphenyl Carbamate | 3390-3339[2] | 1700[2] | 1610[2] | 1365[2] | 1216[2] | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Ionization Method |
| This compound | 272 | 106, 91 | GC-MS (EI) |
| Benzyl Carbamate | 151 | 108, 91, 79, 77[6] | GC-MS (EI) |
| 4-Methoxybenzyl Carbamate | 257 | 121, 91[1] | GC-MS (EI) |
| 4-Nitrophenyl Carbamate | - | - | - |
| Phenyl Carbamate | 137 | 93, 77[7] | GC-MS (EI) |
| ethyl N-(4-methylphenyl)carbamate | 179 | - | GC-MS (EI) |
Note: A dash (-) indicates that the data was not available in the searched literature. The presented data is a compilation from various sources and experimental conditions may vary.
Detailed Experimental Protocols
The successful acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. Below are the generalized protocols for the methods cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified carbamate was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was added as an internal reference for chemical shift calibration (δ = 0.00 ppm).
-
¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 300 MHz or 400 MHz spectrometer. A sufficient number of scans were averaged to obtain a high signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same instrument at a corresponding frequency (e.g., 75 MHz or 100 MHz). The spectra were typically acquired with proton decoupling to simplify the signals to singlets for each carbon environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : The solid carbamate samples were prepared as Potassium Bromide (KBr) pellets. A small amount of the sample (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry KBr powder. This mixture was then compressed under high pressure to form a transparent disc.
-
Data Acquisition : The KBr pellet was mounted in the sample holder of an FT-IR spectrometer. Spectra were typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the analyte was injected into the GC, which was equipped with a capillary column (e.g., DB-5ms). The temperature of the GC oven was programmed to ramp up, allowing for the separation of the sample components.
-
Ionization and Detection : As the compound eluted from the GC column, it was introduced into the mass spectrometer, where it was ionized, most commonly by Electron Ionization (EI) at 70 eV. The resulting charged fragments were then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Visualized Workflows and Structures
To further aid in the understanding of the analytical process and the molecular structure of the target compound, the following diagrams are provided.
Caption: A workflow illustrating the key stages of spectroscopic analysis for compound characterization.
Caption: The chemical structure of this compound, highlighting its constituent functional groups.
References
- 1. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H NMR Spectrum of 4-Nitrophenyl-N-benzylcarbamate
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for determining the structure of organic molecules. This guide provides a comparative analysis of the ¹H NMR spectrum of 4-nitrophenyl-N-benzylcarbamate against structurally related carbamates, supported by experimental data and protocols.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for 4-nitrophenyl-N-benzylcarbamate and a selection of analogous carbamates. This comparative data is crucial for identifying characteristic shifts and understanding the influence of substituents on the chemical environment of protons. The data for 4-nitrophenyl N-benzylcarbamate is sourced from a study published in the Journal of Emerging Investigators, while the data for the comparative compounds is from a publication by the Royal Society of Chemistry.[1][2]
| Compound | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, J-coupling in Hz) |
| 4-Nitrophenyl-N-benzylcarbamate | CDCl₃ | 8.24 (2H, d, J = 9.2), 7.55 (2H, d, J = 9.2), 7.40-7.30 (5H, m), 5.25 (1H, br s, NH), 4.45 (2H, d, J=5.9) |
| Benzyl carbamate[2] | CDCl₃ | 7.56-7.54 (2H, d, J=7.2), 7.46-7.39 (3H, m), 5.11 (2H, s), 4.91 (2H, br s, NH₂) |
| 4-Nitrobenzyl carbamate[2] | CDCl₃ | 8.21-8.19 (2H, d, J=8.8), 7.54-7.52 (2H, d, J=8.4), 6.67 (2H, br s, NH₂), 4.83 (2H, s) |
| Phenyl carbamate[2] | CDCl₃ | 7.32-7.26 (2H, m), 7.19-7.13 (1H, m), 7.10-7.06 (2H, t, J=8.4), 5.05 (2H, br s, NH₂) |
| 4-Methoxyphenyl carbamate[2] | CDCl₃ | 7.02-6.85 (4H, m), 5.75 (2H, br s, NH₂), 3.75 (3H, s) |
| 4-Methylphenyl carbamate[2] | CDCl₃ | 7.09-7.05 (2H, m), 7.02-6.99 (2H, t, J=8), 4.96 (1H, s), 2.26-2.24 (3H, t, J=3.6) |
Note: The interpretation of the ¹H NMR data for 4-nitrophenyl-N-benzylcarbamate from the primary literature source presented some ambiguities in the aromatic region. A more detailed analysis suggests the following assignments: the doublet at 8.24 ppm corresponds to the two protons on the nitrophenyl ring ortho to the nitro group. The doublet at 7.55 ppm corresponds to the two protons on the nitrophenyl ring meta to the nitro group. The multiplet between 7.40 and 7.30 ppm is assigned to the five protons of the benzyl group's phenyl ring. The broad singlet at 5.25 ppm is characteristic of the N-H proton of the carbamate group. The doublet at 4.45 ppm is attributed to the two benzylic protons (CH₂), with the splitting likely due to coupling with the adjacent N-H proton.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Sample Weight: Accurately weigh 5-10 mg of the carbamate compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the spectrum.[3]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is generally sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range for most organic compounds.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Referencing: The chemical shifts of the peaks are determined relative to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Visualization of the ¹H NMR Analysis Workflow
The following diagram illustrates the key steps in the workflow for ¹H NMR analysis of a carbamate compound.
Caption: A flowchart outlining the major stages of ¹H NMR analysis, from sample preparation to final structural elucidation.
References
A Comparative Guide to the FT-IR Analysis of 4-Nitrophenyl-N-benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-nitrophenyl-N-benzylcarbamate, a crucial intermediate in the synthesis of various organic compounds. By comparing its spectral features with those of related carbamates and precursor molecules, this document serves as a valuable resource for the identification and characterization of this compound.
I. FT-IR Spectral Data Comparison
The FT-IR spectrum of 4-nitrophenyl-N-benzylcarbamate is characterized by specific absorption bands corresponding to its constituent functional groups. The table below summarizes these key vibrational frequencies and compares them with the characteristic ranges for similar functional groups found in other organic molecules.
| Functional Group | Vibration Mode | 4-Nitrophenyl-N-benzylcarbamate (cm⁻¹)[1] | Benzyl Carbamate (cm⁻¹)[2] | 4-Nitrobenzyl Carbamate (cm⁻¹)[2] | General Range for Carbamates (cm⁻¹) | General Range for Aromatic Nitro Compounds (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 (broad) | 3422-3332 | 3526 | 3100 - 3500[3][4] | - |
| C-H (aromatic) | Stretch | ~3030 - 3100 | Not specified | Not specified | - | - |
| C-H (aliphatic) | Stretch | ~2850 - 2950 | Not specified | Not specified | - | - |
| C=O (carbamate) | Stretch | 1753 | 1694 | 1604 | 1680 - 1740[5][6] | - |
| C=C (aromatic) | Stretch | 1615, 1595 | 1610 | Not specified | - | - |
| N-O (nitro) | Asymmetric Stretch | 1523 | - | Not specified | - | 1550-1475[7][8][9][10] |
| N-H | Bend | 1490 | 1610 | 1513 | ~1500 - 1650 | - |
| N-O (nitro) | Symmetric Stretch | 1350 | - | Not specified | - | 1360-1290[7][8][9][10] |
| C-N | Stretch | 1278 | 1346 | 1339 | ~1250 - 1350 | - |
| C-O | Stretch | 1230, 1154, 1052 | 1068 | 1056 | ~1000 - 1250 | - |
II. Interpretation of the FT-IR Spectrum
The FT-IR spectrum of 4-nitrophenyl-N-benzylcarbamate reveals several key features:
-
N-H Stretching: A broad band is typically observed in the region of 3300-3500 cm⁻¹, characteristic of N-H stretching vibrations in carbamates, often broadened due to hydrogen bonding.
-
Carbonyl (C=O) Stretching: A strong, sharp absorption peak around 1753 cm⁻¹ is indicative of the carbonyl group within the carbamate linkage.[1] The position of this band is influenced by the electronic effects of the attached groups.
-
Nitro (NO₂) Group: The presence of the 4-nitrophenyl group is confirmed by two strong absorption bands: the asymmetric stretching vibration around 1523 cm⁻¹ and the symmetric stretching vibration around 1350 cm⁻¹.[1][7][8][9][10]
-
Aromatic and Aliphatic C-H Stretching: Bands corresponding to the stretching of C-H bonds in the aromatic rings are expected between 3000 and 3100 cm⁻¹, while those for the benzylic CH₂ group appear between 2850 and 3000 cm⁻¹.
-
C-N and C-O Stretching: The region between 1000 and 1300 cm⁻¹ contains bands corresponding to the C-N and C-O stretching vibrations of the carbamate group.
III. Experimental Protocol: FT-IR Analysis
Objective: To obtain the FT-IR spectrum of solid 4-nitrophenyl-N-benzylcarbamate.
Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy. This method is suitable for the direct analysis of solid samples with minimal preparation.
Apparatus:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Spatula
-
Sample vial containing 4-nitrophenyl-N-benzylcarbamate.
-
Solvent for cleaning (e.g., isopropanol or acetone) and lint-free wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Analysis:
-
Place a small amount (typically a few milligrams) of the 4-nitrophenyl-N-benzylcarbamate powder onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The spectrometer will typically scan the sample over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is generated by the instrument's software, which automatically subtracts the background spectrum from the sample spectrum.
-
-
Data Processing:
-
The resulting spectrum should be baseline-corrected and the peaks of interest should be labeled with their corresponding wavenumbers (cm⁻¹).
-
IV. Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the precursor molecules to the final FT-IR analysis of 4-nitrophenyl-N-benzylcarbamate.
Caption: Synthesis and Analysis Workflow.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Analytical Characterization of 4-Nitro-phenyl-N-benzylcarbamate: Mass Spectrometry vs. High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the characterization of 4-Nitro-phenyl-N-benzylcarbamate: Mass Spectrometry (MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document outlines the principles, experimental protocols, and performance characteristics of each method to aid in the selection of the most suitable technique for specific research and development needs.
Introduction to this compound
This compound is a carbamate compound with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol . Its chemical structure consists of a benzylcarbamate moiety attached to a 4-nitrophenyl group. The analytical characterization of this compound is crucial for quality control, metabolic studies, and drug development processes.
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the structural elucidation and identification of this compound. Electron Ionization (EI) is a common ionization method for such compounds, leading to characteristic fragmentation patterns that serve as a molecular fingerprint.
Expected Fragmentation Pattern
Based on the NIST Mass Spectrometry Data Center, the electron ionization mass spectrum of this compound is characterized by several key fragment ions. While a complete spectrum is not publicly available, the most prominent peaks are observed at mass-to-charge ratios (m/z) of 91, 65, and 122.
The fragmentation pathway can be rationalized as follows:
Caption: Proposed electron ionization fragmentation pathway of this compound.
Experimental Protocol: GC-MS
The following is a representative GC-MS protocol for the analysis of this compound, based on typical methods for carbamate analysis.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Mass Range | m/z 40-400 |
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC with UV detection is a robust and widely used alternative for the quantitative analysis of carbamates. This technique offers excellent reproducibility and sensitivity for compounds containing a chromophore, such as the nitrophenyl group in this compound.
Experimental Protocol: HPLC-UV
The following protocol is a representative method for the HPLC-UV analysis of this compound, adapted from established methods for related nitroaromatic compounds and carbamates.
Instrumentation: A standard HPLC system with a UV-Vis detector.
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm or 270 nm (for the nitroaromatic chromophore) |
Performance Comparison
The following table summarizes the expected performance characteristics of GC-MS and HPLC-UV for the analysis of this compound. The quantitative data is based on typical values reported for the analysis of similar carbamate and nitroaromatic compounds.
| Parameter | GC-MS (Electron Ionization) | HPLC-UV |
| Selectivity | High (based on unique fragmentation pattern) | Moderate (dependent on chromatographic separation) |
| Sensitivity (LOD) | ng/mL to pg/mL range | 0.01 - 1 µg/mL |
| Sensitivity (LOQ) | ng/mL range | 0.05 - 5 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD) | 5-15% | < 5% |
| Primary Application | Structural identification and confirmation | Routine quantification and quality control |
Method Comparison Workflow
The selection of an analytical method depends on the specific requirements of the study. The following diagram illustrates a general workflow for choosing between MS and HPLC-UV.
A Comparative Analysis of Carbamate Protecting Group Hydrolysis Rates
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the multi-step synthesis of complex molecules. A key factor in this decision is the stability of the protecting group under various conditions, particularly its rate of hydrolysis. This guide provides a comprehensive comparison of the hydrolysis rates of four commonly used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc).
The stability of these protecting groups to acidic, basic, and neutral conditions dictates their "orthogonality," a principle that allows for the selective removal of one protecting group in the presence of others. Understanding the kinetics of their cleavage is paramount for efficient and high-yielding synthetic strategies.
Comparative Hydrolysis Rate Data
| Protecting Group | Structure | Acidic Conditions (e.g., pH < 2) | Neutral Conditions (pH ~7) | Basic Conditions (e.g., pH > 10) | Primary Cleavage Method |
| Boc | Labile | Generally Stable | Stable | Strong Acid (e.g., TFA, HCl) | |
| Cbz | Generally Stable | Stable | Generally Stable | Catalytic Hydrogenolysis | |
| Fmoc | Stable | Stable | Labile | Base (e.g., Piperidine) | |
| Alloc | Stable | Stable | Stable | Pd(0) Catalysis |
Note: "Labile" indicates that the protecting group is readily cleaved under these conditions, while "Stable" suggests that it is generally resistant to cleavage. "Generally Stable" implies that while it is not the primary method of cleavage, some hydrolysis may occur under harsh or prolonged exposure.
Monosubstituted carbamate esters have been reported to be highly unstable at pH 7.4 and 37°C, with hydrolysis half-lives ranging from 4 to 40 minutes.[1] In contrast, N,N-disubstituted carbamates are significantly more stable under the same conditions.[1] The stability of carbamates is also influenced by their structure, with aryl carbamates generally being more labile than alkyl carbamates.[2]
Mechanisms of Hydrolysis and Deprotection
The distinct stability profiles of these protecting groups are a direct result of their unique chemical structures and the mechanisms by which they are cleaved.
Experimental Protocols for Determining Hydrolysis Rates
A generalized workflow for determining the hydrolysis rate of a carbamate protecting group in solution is outlined below. This protocol can be adapted for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Experimental Details:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 2, 7, and 10) with known buffer capacity to maintain a constant pH throughout the experiment.
-
Reaction Monitoring: The disappearance of the starting material or the appearance of the deprotected product is monitored over time.
-
HPLC Method: A reverse-phase HPLC method is typically used to separate the carbamate-protected compound from its hydrolysis products. The concentration is determined by integrating the peak area and comparing it to a standard curve.
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to monitor the reaction in real-time by following the disappearance of signals corresponding to the protecting group or the appearance of signals from the free amine.
-
-
Data Analysis: The natural logarithm of the concentration of the carbamate-protected compound is plotted against time. For a first-order reaction, this plot will be linear, and the negative of the slope will give the rate constant (k). The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / k.
Conclusion
The choice of a carbamate protecting group is a strategic decision that significantly impacts the efficiency of a synthetic route. The Boc group is ideal for acid-labile deprotection strategies, while the Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its base lability. The Cbz group offers robustness to both acidic and basic conditions, with cleavage achieved under neutral hydrogenolysis conditions. The Alloc group provides an additional layer of orthogonality, being stable to both acids and bases and selectively removed by palladium catalysis. While a comprehensive, directly comparative quantitative dataset on their hydrolysis rates across a wide pH range is still needed, the available information and the experimental protocols outlined in this guide provide a solid foundation for making informed decisions in the design and execution of complex organic syntheses.
References
Comparative Purity Analysis of 4-Nitro-phenyl-N-benzylcarbamate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to HPLC-Based Purity Validation
In the synthesis and quality control of pharmaceutical intermediates and research chemicals, rigorous purity assessment is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4-Nitro-phenyl-N-benzylcarbamate, a key building block in various synthetic pathways. We present a robust, validated HPLC protocol and compare its performance against a hypothetical alternative, supported by illustrative experimental data to guide researchers in selecting and implementing effective purity testing strategies.
Performance Comparison of HPLC Methods
A newly developed isocratic reverse-phase HPLC (RP-HPLC) method was validated for the purity assessment of this compound and compared with a hypothetical alternative method. The in-house developed method demonstrates superior resolution and peak symmetry, crucial for accurate impurity profiling. The validation was conducted following the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Parameter | Validated HPLC Method | Alternative Method (Hypothetical) |
| Purity of Main Peak (% Area) | 99.85% | 99.52% |
| Retention Time (min) | 5.7 | 4.2 |
| Resolution (Main Peak vs. Closest Impurity) | 2.8 | 1.9 |
| Tailing Factor | 1.1 | 1.6 |
| Theoretical Plates | > 5000 | ~ 3500 |
| Linearity (r²) | 0.9998 | 0.9991 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Precision (%RSD, n=6) | 0.25% | 0.88% |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.1% - 102.5% |
Experimental Workflow and Signaling Pathways
The logical workflow for the validation of the HPLC method is depicted below. This process ensures the reliability, accuracy, and precision of the analytical method for its intended purpose.
Caption: Workflow for HPLC Method Validation.
Detailed Experimental Protocols
Validated RP-HPLC Method for Purity Determination
This protocol outlines the validated method for determining the purity of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
3. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (%RSD) of the peak area should be not more than 2.0%.
-
The tailing factor should be not more than 1.5.
-
The theoretical plates should be not less than 2000.
5. Purity Calculation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol Summary
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities was confirmed by analyzing a placebo and a spiked sample. No interfering peaks were observed at the retention time of the main analyte.
-
Linearity: The linearity was established by analyzing a series of solutions over the concentration range of 0.01 to 0.15 mg/mL. The correlation coefficient (r²) was found to be 0.9998.
-
Precision:
-
Repeatability (Intra-day): The %RSD for six replicate injections of the standard solution was 0.25%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding a %RSD of 0.35%.
-
-
Accuracy: The accuracy was determined by the recovery of a known amount of analyte spiked into a placebo. The recovery was found to be within the range of 99.5% to 101.2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined to be 0.01 µg/mL and 0.03 µg/mL, respectively, based on the signal-to-noise ratio method (3:1 for LOD and 10:1 for LOQ).
-
Robustness: The method's robustness was evaluated by making small, deliberate variations in the mobile phase composition, flow rate, and column temperature. The results remained unaffected by these minor changes, indicating the method's reliability.
This comprehensive guide provides the necessary information for researchers to implement a reliable HPLC method for the purity validation of this compound, ensuring the quality and consistency of their research and development activities.
Comparative Analysis of 4-Nitro-phenyl-N-benzylcarbamate and Alternative Covalent Inhibitors for Serine Hydrolase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the cross-reactivity profiles of carbamate-based serine hydrolase inhibitors.
This guide provides a comparative overview of 4-Nitro-phenyl-N-benzylcarbamate and alternative carbamate-based covalent inhibitors, with a focus on their cross-reactivity with serine hydrolases. While specific cross-reactivity data for this compound is not extensively available in the public domain, this comparison is based on the well-established reactivity of different carbamate classes towards this large and diverse enzyme family.
Introduction to Carbamates as Serine Hydrolase Inhibitors
Carbamates are a prominent class of irreversible inhibitors that target serine hydrolases by covalently modifying the catalytic serine residue in the enzyme's active site. The reactivity and selectivity of these inhibitors are significantly influenced by the leaving group attached to the carbamoyl moiety. "Activated" carbamates, featuring a good leaving group, are particularly effective. This compound, with its 4-nitrophenoxide leaving group, falls into the category of O-aryl carbamates and is expected to exhibit reactivity towards serine hydrolases.
Understanding the cross-reactivity of such compounds is crucial in drug discovery and chemical biology to ensure target specificity and minimize off-target effects. This guide compares the general cross-reactivity profiles of O-aryl carbamates, represented by this compound, with two other classes of activated carbamates: O-hexafluoroisopropyl (HFIP) carbamates and O-N-hydroxysuccinimidyl (NHS) carbamates.[1][2][3]
Comparison of Carbamate Inhibitor Classes
The selectivity of carbamate inhibitors against the more than 200 serine hydrolases in the human proteome can be tuned by modifying the leaving group.[4] The following table summarizes the general characteristics of three key carbamate classes.
| Carbamate Class | Representative Structure | General Reactivity | Selectivity Profile | Key Considerations |
| O-Aryl Carbamates | This compound | High | Broad reactivity with serine hydrolases. | The 4-nitrophenyl group is an excellent leaving group, leading to potent but often less selective inhibition. |
| O-HFIP Carbamates | Generic O-HFIP carbamate | Moderate | Generally more selective for specific serine hydrolases (e.g., MAGL, ABHD6) compared to O-aryl carbamates.[2][3][5] | The hexafluoroisopropanol leaving group provides a good balance of reactivity and improved selectivity.[6][7] |
| O-NHS Carbamates | Generic O-NHS carbamate | High | Can be highly potent but may exhibit off-target reactivity, although selectivity can be tuned.[8][9] | The N-hydroxysuccinimide leaving group leads to high reactivity, requiring careful structural optimization for selectivity. |
Experimental Protocols
To assess the cross-reactivity of carbamate inhibitors, a combination of enzymatic activity assays and broader proteomic profiling methods are employed.
Serine Hydrolase Activity Assay (Spectrophotometric)
This protocol describes a general method for determining the inhibitory potency (e.g., IC50) of a compound against a specific serine hydrolase using a chromogenic substrate.
a. Materials:
-
Purified serine hydrolase (e.g., FAAH, MAGL, Acetylcholinesterase).
-
Chromogenic substrate (e.g., p-nitrophenyl acetate for general esterases, acetylthiocholine for AChE).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
b. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of the serine hydrolase to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a defined period (e.g., 30 minutes) to allow for enzyme inhibition.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Calculate the reaction rates and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a competitive ELISA to assess the binding of a small molecule inhibitor to a target enzyme, which can be adapted to screen for cross-reactivity against a panel of immobilized enzymes.
a. Materials:
-
Purified target serine hydrolases.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Biotinylated probe that binds to the active site of the enzymes.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 2 M H2SO4).
-
Test compound.
-
96-well ELISA plate.
b. Procedure:
-
Coat the wells of a 96-well plate with the different purified serine hydrolases overnight at 4°C.
-
Wash the wells and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells.
-
Prepare mixtures of a fixed concentration of the biotinylated probe and serial dilutions of the test compound.
-
Add these mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
A decrease in signal indicates that the test compound has competed with the biotinylated probe for binding to the enzyme. The IC50 for binding can then be calculated.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of serine hydrolases.
Caption: Workflow for assessing the cross-reactivity of a serine hydrolase inhibitor.
Conclusion
While this compound is anticipated to be a reactive inhibitor of serine hydrolases due to its O-aryl carbamate structure, its selectivity profile is likely to be broad. For applications requiring high target specificity, alternative carbamate chemotypes, such as O-HFIP and O-NHS carbamates, offer avenues for developing more selective probes and therapeutic agents. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the potency and cross-reactivity of these and other novel carbamate-based inhibitors. A thorough understanding of an inhibitor's selectivity is paramount for its successful application in research and drug development.
References
- 1. O-(triazolyl)methyl carbamates as a novel and potent class of fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. d-nb.info [d-nb.info]
- 6. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Nitro-phenyl-N-benzylcarbamate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Nitro-phenyl-N-benzylcarbamate, ensuring compliance with safety regulations and minimizing environmental impact. The following protocols are based on best practices for chemically similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not identified.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound's properties, detailed in Table 1, necessitate careful handling to avoid accidental exposure.
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.
-
Waste Collection:
-
Carefully sweep up any solid this compound, avoiding dust formation.
-
Place the solid waste into a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Do not mix with other waste streams to prevent potential chemical reactions.
-
-
Container Labeling:
-
The waste container must be labeled with the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Decontamination of Empty Containers:
-
For empty containers that held this compound, triple rinse with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container.
-
Once decontaminated, the container can be disposed of according to institutional guidelines for clean labware.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste containers.
-
Chemical waste generators are responsible for ensuring the complete and accurate classification of the waste according to local, regional, and national regulations.[2]
-
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [3][4] |
| Molecular Weight | 272.26 g/mol | [3][4] |
| CAS Number | 124068-97-9 | [3][5] |
| Physical State | Solid | [3] |
| Appearance | Very Pale Yellow | [3] |
| Melting Point | 132 °C | [3] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
Personal protective equipment for handling 4-Nitro-phenyl-N-benzylcarbamate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 4-Nitro-phenyl-N-benzylcarbamate (CAS RN: 124068-97-9). Adherence to these guidelines is essential to ensure personal safety and proper laboratory conduct.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required in situations with a higher risk of splashing or dust generation. | To protect eyes from contact with the chemical, which could cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] A standard laboratory coat or other protective clothing is required to prevent skin exposure.[1] Protective boots may be necessary depending on the scale of the operation. | To prevent skin contact, which may cause irritation or rash. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved dust respirator is required if dust is generated or if exposure limits are exceeded.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] | To avoid inhalation of dust particles, which may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
A structured workflow is crucial for the safe handling of this compound from receipt to disposal.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Detailed Steps:
-
Receiving and Storage : Upon receipt, carefully inspect the container for any signs of damage. Store the container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[4] The container should be kept tightly closed.
-
Preparation : Before handling, ensure that you have read and understood all safety precautions.[1] Work should be performed in a well-ventilated area, ideally within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1] Don all required personal protective equipment as specified in the table above.
-
Handling the Compound : When handling this compound, avoid all contact with eyes, skin, and clothing.[1] Take measures to minimize the generation and accumulation of dust.[1] Do not inhale the substance.[1]
-
After Handling : Once the procedure is complete, wash your hands and face thoroughly.[1] Remove any contaminated clothing and wash it before reuse.[1] It is prohibited to eat, drink, or smoke in the work area.
-
Spill Management : In the event of a spill, immediately evacuate non-essential personnel from the area. For small spills, the solid material can be dampened with water and transferred to a suitable, closed container for disposal.[1] Use absorbent paper dampened with water to clean up any remaining material.[1] For larger spills, sweep up or absorb the material and place it into a suitable container for disposal, avoiding the generation of dusty conditions.[1] Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of chemical waste and containers.
Disposal Procedures:
-
Chemical Waste : All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.[5] Collect this waste in a clearly labeled, sealed, and compatible hazardous waste container.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
-
Contaminated Materials : Any materials, such as absorbent paper or personal protective equipment, that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[5] Once decontaminated, the empty container can be disposed of according to institutional guidelines.[5]
-
Professional Disposal : Arrange for the disposal of all hazardous waste through a licensed and qualified hazardous waste disposal contractor.[5] Always follow local, state, and federal regulations for chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
